2-(3,4-Dichlorobenzoyl)benzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2-(3,4-dichlorobenzoyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2O3/c15-11-6-5-8(7-12(11)16)13(17)9-3-1-2-4-10(9)14(18)19/h1-7H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASSUNYJRBMKLBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC(=C(C=C2)Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80355181 | |
| Record name | 2-(3,4-dichlorobenzoyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52187-03-8 | |
| Record name | 2-(3,4-dichlorobenzoyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3,4-DICHLOROBENZOYL)BENZOIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-(3,4-Dichlorobenzoyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathway for 2-(3,4-Dichlorobenzoyl)benzoic acid, a key intermediate in the synthesis of various organic molecules, including derivatives with potential antimicrobial activity.[1][2] The core of this synthesis lies in the Friedel-Crafts acylation reaction, a fundamental method for forming C-C bonds on an aromatic ring.
Core Synthesis Pathway: Friedel-Crafts Acylation
The most established method for synthesizing this compound is the Friedel-Crafts acylation of 1,2-dichlorobenzene (o-dichlorobenzene) with phthalic anhydride.[2][3] This electrophilic aromatic substitution reaction is catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃).
The reaction proceeds through three main steps:
-
Generation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) activates the phthalic anhydride, creating a highly reactive acylium ion intermediate.
-
Electrophilic Attack: The electron-rich 1,2-dichlorobenzene ring attacks the acylium ion. The two chlorine atoms are deactivating but ortho-, para-directing. The acylation occurs predominantly at the position para to one chlorine atom and ortho to the other, leading to the desired 3,4-dichloro substitution pattern on the benzoyl group.
-
Work-up: The reaction is quenched with an aqueous acid to hydrolyze the aluminum chloride-ketone complex, liberating the final this compound product.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the Friedel-Crafts acylation to produce dichlorobenzoylbenzoic acid, based on established protocols.[3] For comparison, data from a high-yielding synthesis of a related compound, p-toluyl-o-benzoic acid, is also included.[4]
| Parameter | Value (this compound Synthesis) | Value (p-Toluyl-o-benzoic acid Synthesis) | Reference |
| Aromatic Substrate | 1,2-Dichlorobenzene | Toluene | [3] |
| Acylating Agent | Phthalic Anhydride | Phthalic Anhydride | [4] |
| Catalyst | Anhydrous Aluminum Chloride (AlCl₃) | Anhydrous Aluminum Chloride (AlCl₃) | [3][4] |
| Molar Ratio (Anhydride:Catalyst) | 1 : 1.5 | 1 : 2.2 | [3][4] |
| Molar Ratio (Anhydride:Substrate) | 1 : 5 | 1 : 6.4 | [3][4] |
| Reaction Temperature | Up to 100 °C | 90 °C | [3][4] |
| Reaction Time | Not specified (until HCl evolution ceases) | 2.5 hours | [3][4] |
| Reported Yield | Near-quantitative conversion to subsequent product | 96% (anhydrous product) | [3][4] |
Experimental Protocols
The following is a detailed experimental protocol for the synthesis of this compound, adapted from literature procedures.[3][4]
Materials:
-
Phthalic Anhydride (0.2 mol, 29.6 g)
-
1,2-Dichlorobenzene (1.0 mol, 147 g, 113 mL)
-
Anhydrous Aluminum Chloride, powdered (0.3 mol, 40 g)
-
Ice
-
Concentrated Hydrochloric Acid
-
10% Sodium Carbonate Solution
-
Deionized Water
Equipment:
-
1-L round-bottomed flask
-
Mechanical stirrer with mercury seal or equivalent
-
Reflux condenser
-
Gas trap for HCl
-
Heating mantle
-
Ice bath
-
Apparatus for steam distillation
-
Large beaker (2-L)
-
Suction filtration apparatus (Büchner funnel)
Procedure:
-
Reaction Setup: In a 1-L round-bottomed flask equipped with a mechanical stirrer and a reflux condenser connected to an HCl gas trap, add phthalic anhydride (29.6 g) and 1,2-dichlorobenzene (147 g).
-
Catalyst Addition: Cool the flask in an ice bath. While stirring, add the powdered anhydrous aluminum chloride (40 g) in one portion. The mixture will warm and take on a greenish color.
-
Reaction: Remove the ice bath. As the mixture warms, the evolution of hydrogen chloride gas will begin. Once the initial vigorous reaction subsides, place the flask in a heating mantle and heat the reaction mixture to 100 °C. Maintain this temperature with vigorous stirring until the evolution of HCl gas has nearly ceased.
-
Hydrolysis (Work-up): Cool the reaction flask thoroughly in an ice bath. While maintaining cooling and stirring, very slowly and cautiously add crushed ice to the flask to decompose the aluminum chloride complex. This is a highly exothermic process. Continue adding ice until the dark reaction mass is completely decomposed.
-
Acidification: Slowly add concentrated hydrochloric acid (approx. 150 mL) to the decomposed mixture to ensure all aluminum salts are dissolved in the aqueous layer.
-
Solvent Removal: Remove the excess 1,2-dichlorobenzene via steam distillation. The desired product will remain in the distillation flask as an oily or solid residue along with the aqueous layer.
-
Isolation of Crude Product: After steam distillation, cool the flask thoroughly in an ice bath. Decant the aqueous layer. Wash the crude product residue with cold water.
-
Purification:
-
Add a pre-heated solution of 10% sodium carbonate to the crude product until the acid dissolves completely, forming its sodium salt. A small amount of tarry material may remain undissolved.
-
Filter the solution while hot to remove any insoluble impurities.
-
Transfer the hot filtrate to a large beaker and cool in an ice bath.
-
Precipitate the purified this compound by slowly adding concentrated hydrochloric acid with stirring until the solution is strongly acidic. The product may initially separate as an oil that crystallizes upon further cooling and stirring.
-
Collect the white crystalline product by suction filtration, wash thoroughly with cold water, and air-dry. The product can be further dried in a vacuum oven at 100-120 °C.
-
Mandatory Visualizations
The following diagrams illustrate the core synthesis pathway.
Caption: Friedel-Crafts acylation synthesis pathway.
Caption: Experimental workflow for the synthesis.
References
physicochemical properties of 2-(3,4-Dichlorobenzoyl)benzoic acid
An In-depth Technical Guide on the Physicochemical Properties of 2-(3,4-Dichlorobenzoyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a dichlorinated aromatic ketone and carboxylic acid derivative. Its chemical structure, featuring a benzoic acid moiety linked to a dichlorobenzoyl group, makes it a valuable intermediate in organic synthesis. Understanding its physicochemical properties is fundamental for its application in medicinal chemistry and materials science, influencing factors such as reaction kinetics, solubility, bioavailability, and formulation. This document provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound, detailed experimental protocols for their determination, and logical workflows relevant to its synthesis and analysis.
Chemical Identity and Structure
-
IUPAC Name: this compound[1]
-
Synonyms: o-(3,4-Dichlorobenzoyl)benzoic acid, 2-[(3,4-dichlorophenyl)carbonyl]benzoic acid[2][3]
Physicochemical Properties
The properties of this compound are summarized below. These values, derived from computational models and data from chemical suppliers, are critical for predicting the compound's behavior in various chemical and biological systems.
| Property | Value | Source |
| Molecular Weight | 295.12 g/mol | [1][2][3] |
| Predicted XlogP | 4.0 | [4] |
| Calculated logP | 3.9226 | [2] |
| Topological Polar Surface Area (TPSA) | 54.4 Ų | [1][2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 2 | [2] |
| Rotatable Bonds | 3 | [2] |
| pKa (Predicted) | ~3.5-4.0 | |
| Solubility (Predicted) | Poorly soluble in water; soluble in alkaline solutions and organic solvents. | [5] |
Synthesis Pathway
The primary route for synthesizing this compound is through a Friedel-Crafts acylation reaction.[7][8] This well-established method involves the reaction of phthalic anhydride with 1,2-dichlorobenzene.
Caption: Synthesis of this compound via Friedel-Crafts acylation.
Experimental Protocols
Accurate determination of physicochemical properties requires standardized experimental procedures. The following sections detail the methodologies for key parameters.
Melting Point Determination
The melting point provides an indication of purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline compound.
Protocol: Capillary Method [9][10][11]
-
Sample Preparation: Ensure the sample is completely dry and finely powdered by grinding with a mortar and pestle.[9][11]
-
Capillary Loading: Jab the open end of a capillary tube into the powdered sample. Invert the tube and tap it gently on a hard surface or drop it through a long glass tube to pack the solid into the closed end. The packed sample height should be 2-3 mm.[10][11]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., Mel-Temp or DigiMelt).[10][12]
-
Measurement:
-
If the approximate melting point is unknown, heat rapidly to get a rough estimate.[10][12]
-
Allow the apparatus to cool, then use a fresh sample.
-
Heat at a medium rate to about 20°C below the estimated melting point.[10]
-
Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.[11]
-
-
Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting). This range is the melting point.[11]
Caption: General workflow for melting point determination by the capillary method.
Solubility Determination
Solubility is a critical parameter, especially for drug development. The "shake-flask" method is considered the gold standard for determining equilibrium solubility.[13]
Protocol: Shake-Flask Method [13]
-
Preparation: Add an excess amount of the solid compound to a known volume of the solvent (e.g., water, buffer at a specific pH) in a sealed, airtight flask. The presence of undissolved solid must be confirmed visually.[13]
-
Equilibration: Agitate the flask in a constant temperature bath for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[13]
-
Phase Separation: Cease agitation and allow the undissolved solid to settle. Separate the saturated solution from the solid material by centrifugation or filtration. Ensure the separation method does not alter the temperature or composition of the solution.
-
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy).
-
Calculation: The measured concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.
pKa Determination
The pKa, or acid dissociation constant, is crucial as it dictates the ionization state of the molecule at a given pH, which in turn affects its solubility, lipophilicity, and biological interactions.
Protocol: Potentiometric Titration [14]
-
Solution Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent (often a water-cosolvent mixture like water-ethanol if aqueous solubility is low). Ensure the solution is free of dissolved CO₂.[14]
-
Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Insert a calibrated pH electrode and a burette containing a standardized titrant (e.g., 0.1 M NaOH).
-
Titration: Add the titrant in small, precise increments, recording the pH of the solution after each addition. Stir the solution continuously.
-
Data Analysis: Plot the measured pH versus the volume of titrant added. The resulting titration curve will be sigmoidal.[15]
-
pKa Calculation: Determine the equivalence point, which is the point of maximum slope on the curve (inflection point). The pH at the volume of titrant that is exactly half of the equivalence point volume is equal to the pKa of the compound.[16]
Caption: Relationship between pH, pKa, and the ionization state of the compound.
logP Determination
The partition coefficient (logP) is a measure of a compound's lipophilicity. It is defined as the logarithm of the ratio of the compound's concentration in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water or buffer) at equilibrium.[17]
Protocol: Shake-Flask Method [17][18]
-
Solvent Preparation: Pre-saturate the n-octanol with water and the water (or pH 7.4 buffer) with n-octanol by mixing them vigorously and allowing the layers to separate.[19]
-
Partitioning: Dissolve a known amount of the compound in one of the pre-saturated phases. Add a known volume of the other pre-saturated phase to a flask or vial.
-
Equilibration: Seal the container and shake it for a sufficient time (e.g., 1-24 hours) at a constant temperature to allow the compound to partition between the two phases and reach equilibrium.[18]
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.
-
Quantification: Carefully withdraw an aliquot from each layer. Determine the concentration of the compound in both the n-octanol and aqueous phases using an appropriate analytical method (e.g., HPLC-UV).
-
Calculation: Calculate logP using the formula: logP = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous Phase] )[17]
References
- 1. This compound | C14H8Cl2O3 | CID 793356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. scbt.com [scbt.com]
- 4. PubChemLite - this compound (C14H8Cl2O3) [pubchemlite.lcsb.uni.lu]
- 5. Physical chemical properties benzoic acid aromatic acids benzamide benzonitrile benzoyl chloride electrophilic substitution nitration halogenation reaction with alkalis carbonates benzonitrile benzamide advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 6. global.oup.com [global.oup.com]
- 7. Synthesis of this compound hydrazides and antimicrobial assessment. [wisdomlib.org]
- 8. researchgate.net [researchgate.net]
- 9. westlab.com [westlab.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. ursinus.edu [ursinus.edu]
- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 13. lup.lub.lu.se [lup.lub.lu.se]
- 14. youtube.com [youtube.com]
- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 16. byjus.com [byjus.com]
- 17. acdlabs.com [acdlabs.com]
- 18. enamine.net [enamine.net]
- 19. agilent.com [agilent.com]
An In-depth Technical Guide to 2-(3,4-Dichlorobenzoyl)benzoic Acid
CAS Number: 52187-03-8
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3,4-Dichlorobenzoyl)benzoic acid is a halogenated aromatic ketone and carboxylic acid derivative. This compound serves as a crucial starting material and intermediate in the synthesis of various heterocyclic compounds, notably hydrazone derivatives, which have garnered significant interest in medicinal chemistry. Research has indicated that derivatives of this compound exhibit promising biological activities, including antimicrobial and potential anti-epileptic properties, making it a molecule of interest for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and the biological activities of its derivatives.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in the table below. It is important to note that while some data are readily available from various chemical suppliers and databases, experimental data for properties such as boiling point and specific solubility are not extensively reported in the available literature.
| Property | Value | Reference |
| CAS Number | 52187-03-8 | [1] |
| Molecular Formula | C₁₄H₈Cl₂O₃ | [1] |
| Molecular Weight | 295.12 g/mol | [1] |
| Appearance | Solid powder | [2] |
| Melting Point | 185-190 °C | [2] |
| Boiling Point | Data not available | |
| Solubility | Data not available for specific solvents. General guidance suggests it is likely soluble in polar organic solvents. | |
| IUPAC Name | This compound | [3] |
| InChI Key | ASSUNYJRBMKLBJ-UHFFFAOYSA-N | [2] |
| Canonical SMILES | C1=CC=C(C(=C1)C(=O)C2=CC(=C(C=C2)Cl)Cl)C(=O)O | [3] |
Synthesis and Purification
The primary synthetic route to this compound is through a Friedel-Crafts acylation reaction. This involves the reaction of phthalic anhydride with 1,2-dichlorobenzene in the presence of a Lewis acid catalyst, typically aluminum trichloride.
General Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: General workflow for the synthesis of the target compound.
Experimental Protocol: Synthesis of this compound
The following is a generalized experimental protocol based on literature descriptions.[4][5] Researchers should optimize these conditions for their specific laboratory setup.
Materials:
-
Phthalic anhydride
-
1,2-Dichlorobenzene
-
Anhydrous aluminum trichloride (AlCl₃)
-
Nitrobenzene (solvent)
-
Hydrochloric acid (HCl), concentrated
-
Water
-
Appropriate glassware for reflux and workup
Procedure:
-
In a reaction vessel equipped with a reflux condenser and a stirrer, dissolve phthalic anhydride and 1,2-dichlorobenzene in nitrobenzene.
-
Carefully and portion-wise, add anhydrous aluminum trichloride to the stirred solution. The reaction is exothermic and should be controlled.
-
Heat the reaction mixture under reflux for several hours. The exact temperature and duration should be optimized and monitored (e.g., by TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
The crude product will precipitate. Isolate the solid by vacuum filtration.
-
Wash the crude product with water to remove any remaining acid and inorganic salts.
Experimental Protocol: Purification
The crude this compound can be purified by recrystallization.
Materials:
-
Crude this compound
-
Ethanol
-
Water
Procedure:
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
If insoluble impurities are present, perform a hot filtration.
-
To the hot ethanolic solution, add hot water dropwise until the solution becomes turbid.
-
Add a few drops of hot ethanol to redissolve the precipitate and achieve a clear solution.
-
Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to promote crystallization.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol-water mixture.
-
Dry the crystals under vacuum.
Analytical Characterization
-
¹H NMR: Aromatic protons would be expected in the range of 7.0-8.5 ppm. The carboxylic acid proton would likely appear as a broad singlet at a downfield chemical shift (>10 ppm).
-
¹³C NMR: Aromatic carbons would be expected in the range of 120-140 ppm. The carbonyl carbons of the ketone and carboxylic acid would appear at lower fields, typically >165 ppm.
-
FTIR (cm⁻¹): A broad O-H stretch for the carboxylic acid is expected around 2500-3300 cm⁻¹. A sharp C=O stretch for the ketone and carboxylic acid should appear around 1680-1720 cm⁻¹. C-Cl stretches are expected in the fingerprint region.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (295.12 g/mol ), with a characteristic isotopic pattern for the two chlorine atoms. Predicted m/z values for common adducts include [M+H]⁺ at 294.99233 and [M-H]⁻ at 292.97777.[6]
Biological Activities of Derivatives
This compound is a key precursor for the synthesis of hydrazone derivatives, which have shown notable biological activities.
Synthesis of Hydrazone Derivatives
The synthesis involves a multi-step process starting from this compound.[5]
References
- 1. scbt.com [scbt.com]
- 2. This compound | 52187-03-8 [sigmaaldrich.com]
- 3. This compound | C14H8Cl2O3 | CID 793356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of this compound hydrazides and antimicrobial assessment. [wisdomlib.org]
- 6. PubChemLite - this compound (C14H8Cl2O3) [pubchemlite.lcsb.uni.lu]
Spectral Analysis of 2-(3,4-Dichlorobenzoyl)benzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synthesis
The synthesis of 2-(3,4-Dichlorobenzoyl)benzoic acid is typically achieved through a Friedel-Crafts acylation reaction. Phthalic anhydride is reacted with 1,2-dichlorobenzene in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃).
2-(3,4-Dichlorobenzoyl)benzoic acid mechanism of action
An In-depth Technical Guide on the Biological Activities of 2-(3,4-Dichlorobenzoyl)benzoic Acid Derivatives
Introduction
This compound is a dichlorinated benzoic acid derivative that serves as a valuable intermediate in organic synthesis.[1] While detailed studies on the specific mechanism of action of the parent compound are not extensively available in the public domain, research has focused on the synthesis and biological evaluation of its derivatives. Notably, hydrazone derivatives of this compound have demonstrated significant antimicrobial properties.[2][3] This guide provides a comprehensive overview of the synthesis, biological activities, and potential therapeutic applications of these derivatives, with a focus on their antimicrobial effects.
Synthesis of this compound and its Hydrazone Derivatives
The synthesis of this compound is typically achieved through a Friedel-Crafts acylation reaction. This involves the reaction of phthalic anhydride with dichlorobenzene in a solvent such as nitrobenzene, using a Lewis acid catalyst like anhydrous aluminum chloride.[1][2]
The resulting this compound can be further derivatized to produce a series of hydrazone derivatives. This multi-step process involves the conversion of the acid to its ethyl ester, followed by a reaction with hydrazine hydrate to form a hydrazide. The final hydrazone derivatives are then synthesized by reacting the hydrazide with various substituted acetophenones.[2]
Experimental Protocol: Synthesis of Hydrazone Derivatives
The following protocol outlines the general steps for the synthesis of hydrazone derivatives of this compound, as described in the literature.[2]
-
Synthesis of this compound:
-
Phthalic anhydride and dichlorobenzene are dissolved in nitrobenzene.
-
Aluminum trichloride is added to the mixture, which is then heated.
-
The reaction mixture is processed to isolate the this compound product.
-
-
Esterification:
-
The synthesized acid is refluxed with dry ethanol and a catalytic amount of sulfuric acid to produce the corresponding ethyl ester.
-
-
Hydrazide Formation:
-
The ethyl ester is reacted with hydrazine hydrate to form this compound hydrazide.
-
-
Synthesis of Hydrazone Derivatives:
-
The hydrazide is reacted with various substituted acetophenones under acidic conditions to yield the final hydrazone derivatives.
-
Caption: Multi-step synthesis of hydrazone derivatives from this compound.
Antimicrobial Activity of Hydrazone Derivatives
Hydrazone derivatives of this compound have been evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria.[2][3] These compounds have shown potential as antimicrobial agents, addressing the growing concern of multiple drug-resistant microbial species.[2]
Experimental Protocol: Disc Diffusion Assay
The antimicrobial efficacy of the synthesized hydrazone derivatives is commonly assessed using the disc diffusion assay.[2]
-
Preparation of Bacterial Culture: A standardized inoculum of the test bacteria (e.g., Escherichia coli, Bacillus subtilis) is prepared.
-
Inoculation of Agar Plates: The surface of an agar plate is uniformly inoculated with the bacterial suspension.
-
Application of Discs: Sterile paper discs impregnated with known concentrations of the synthesized hydrazone derivatives are placed on the agar surface. A positive control (e.g., ampicillin) and a negative control (solvent) are also included.
-
Incubation: The plates are incubated under appropriate conditions to allow for bacterial growth.
-
Measurement of Inhibition Zones: The diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) is measured in millimeters.
Caption: Workflow for the disc diffusion assay to assess antimicrobial activity.
Quantitative Data on Antimicrobial Activity
The antimicrobial activity of the synthesized hydrazone derivatives (HDZ-1 to HDZ-5) against E. coli and B. subtilis was quantified by measuring the zone of inhibition.[2]
| Compound | Zone of Inhibition (mm) vs. E. coli | Zone of Inhibition (mm) vs. B. subtilis |
| HDZ-4 | 14 | 15 |
| Ampicillin (Control) | 30 | 30 |
| Table 1: Antimicrobial activity of a hydrazone derivative (HDZ-4) compared to the positive control, ampicillin.[2] |
Among the synthesized compounds, hydrazone HDZ-4 exhibited the highest antibacterial activity.[2]
Potential as an Anti-Epileptic Drug Lead Compound
In addition to antimicrobial activity, derivatives of this compound have been investigated for other therapeutic applications. A study involving in silico molecular docking suggested that a 2-(3,4-Dichloro-benzoyl)-benzoic acid (4-fluoro-benzylidene)-hydrazide derivative has a high binding affinity for the JNK-3 protein, indicating its potential as a lead compound for the development of anti-epileptic drug therapies.[3]
| Derivative | Target Protein | Binding Energy (kcal/mol) | Key Interacting Amino Acid Residues |
| 2-(3,4-Dichloro-benzoyl)-benzoic acid (4-fluoro-benzylidene)-hydrazide | JNK-3 | -9.5 | Lysine, Methionine, Serine |
| Table 2: In silico binding affinity of a hydrazone derivative to the JNK-3 protein.[3] |
Broader Biological Context of Dichlorophenyl Benzoic Acid Derivatives
Derivatives of dichlorophenyl benzoic acid, as a class of compounds, have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and herbicidal effects.[4] The specific activity and potency are highly dependent on the substitution pattern on the phenyl and benzoic acid rings.[4] For instance, some benzoic acid derivatives have been shown to inhibit histone deacetylases (HDACs), which are therapeutic targets in several cancers.[5][6] This suggests that the this compound scaffold could be a promising starting point for the development of various therapeutic agents.
Conclusion
While the direct mechanism of action of this compound is not well-defined in the current literature, its derivatives, particularly hydrazones, have emerged as compounds of significant interest due to their notable antimicrobial activity. The synthetic route to these derivatives is well-established, and their biological efficacy can be readily assessed using standard microbiological assays. Furthermore, computational studies suggest the potential of these derivatives in other therapeutic areas, such as epilepsy. Future research should focus on elucidating the specific molecular targets and signaling pathways affected by these compounds to fully realize their therapeutic potential.
References
- 1. 2-(2,4-Dichlorobenzoyl)benzoic Acid| [benchchem.com]
- 2. Synthesis of this compound hydrazides and antimicrobial assessment. [wisdomlib.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Solubility Landscape of 2-(3,4-Dichlorobenzoyl)benzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(3,4-Dichlorobenzoyl)benzoic acid is a chemical intermediate of significant interest in the synthesis of novel compounds within the pharmaceutical and agrochemical sectors. A thorough understanding of its solubility in various organic solvents is fundamental for its effective use in reaction chemistry, purification, and formulation development. This technical guide provides a comprehensive overview of the solubility characteristics of this compound. While specific quantitative solubility data is not extensively available in public literature, this guide offers predicted solubility profiles based on structural analysis and data from analogous compounds. Furthermore, it furnishes a detailed experimental protocol for the gravimetric determination of its solubility, empowering researchers to generate precise data tailored to their specific laboratory conditions.
Introduction
This compound, a derivative of benzoic acid, possesses a molecular structure that suggests a complex solubility profile. The presence of the polar carboxylic acid group allows for hydrogen bonding, while the dichlorinated benzoyl moiety introduces significant nonpolar character. This duality governs its interaction with different solvent classes. The synthesis of this compound is well-documented, typically involving the reaction of phthalic anhydride with dichlorobenzene.[1][2] However, a critical gap exists in the publicly available physicochemical data concerning its solubility in common organic solvents.
This guide aims to bridge this gap by providing a predictive framework for the solubility of this compound and a practical, detailed methodology for its empirical determination.
Predicted Solubility Profile
Based on the "like dissolves like" principle and the known solubility of benzoic acid and other substituted benzoic acids, a qualitative prediction of the solubility of this compound in various organic solvents can be made. The large, nonpolar surface area conferred by the two aromatic rings and the chlorine substituents is expected to significantly influence its solubility.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Moderate to High | The carboxylic acid group can form hydrogen bonds with the solvent's hydroxyl group. However, the large nonpolar region of the molecule may limit very high solubility. |
| Polar Aprotic | Acetone, Ethyl Acetate | Moderate to High | These solvents can act as hydrogen bond acceptors for the carboxylic acid proton. The overall polarity of the molecule should allow for favorable dipole-dipole interactions. |
| Dichloromethane | Moderate | While polar, dichloromethane is a less effective hydrogen bond acceptor than acetone or ethyl acetate. The nonpolar characteristics of both the solute and solvent should contribute to solubility. | |
| Nonpolar | Toluene, Hexane | Low to Very Low | The presence of the polar carboxylic acid group is expected to significantly hinder solubility in nonpolar solvents. |
| Aqueous | Water | Very Low | The large hydrophobic dichlorobenzoyl group will likely dominate, leading to poor aqueous solubility, a common characteristic of larger benzoic acid derivatives. |
Experimental Protocol for Solubility Determination: Gravimetric Method
The following protocol details a reliable and straightforward gravimetric method for the quantitative determination of the solubility of this compound in an organic solvent of interest.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance (readability to at least 0.1 mg)
-
Thermostatic shaker or water bath
-
Calibrated thermometer
-
Screw-cap vials or flasks
-
Syringe filters (chemically compatible with the chosen solvent, e.g., PTFE)
-
Pre-weighed glass vials for evaporation
-
Drying oven or vacuum oven
Experimental Workflow
References
An In-depth Technical Guide to the Synthesis and Theoretical Yield of 2-(3,4-Dichlorobenzoyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-(3,4-Dichlorobenzoyl)benzoic acid, a valuable intermediate in the development of various pharmaceuticals. The primary synthesis route is the Friedel-Crafts acylation of 1,2-dichlorobenzene with phthalic anhydride, catalyzed by a Lewis acid, typically anhydrous aluminum chloride. This document details the experimental protocol, presents quantitative data for theoretical yield calculations, and illustrates the reaction workflow.
Quantitative Data for Synthesis
The successful synthesis of this compound hinges on the precise measurement and stoichiometric balance of the reactants. The table below summarizes the key quantitative data for the components involved in this reaction.
| Compound | Chemical Formula | Molar Mass ( g/mol ) |
| Phthalic Anhydride (Reactant) | C₈H₄O₃ | 148.12[1][2] |
| 1,2-Dichlorobenzene (Reactant) | C₆H₄Cl₂ | 147.00[3][4] |
| Anhydrous Aluminum Chloride (Catalyst) | AlCl₃ | 133.34 |
| This compound (Product) | C₁₄H₈Cl₂O₃ | 295.12[5][6][7][8] |
Theoretical Yield Calculation
The theoretical yield is the maximum amount of product that can be formed from the given amounts of reactants, assuming complete conversion and no losses. The calculation is based on the stoichiometry of the balanced chemical equation.
Balanced Chemical Equation:
C₈H₄O₃ + C₆H₄Cl₂ --(AlCl₃)--> C₁₄H₈Cl₂O₃
The reaction proceeds in a 1:1 molar ratio between phthalic anhydride and 1,2-dichlorobenzene. To calculate the theoretical yield, one must first identify the limiting reactant.
Example Calculation:
Assuming 10.0 g of phthalic anhydride and 12.0 g of 1,2-dichlorobenzene are used:
-
Moles of Phthalic Anhydride: 10.0 g / 148.12 g/mol = 0.0675 mol
-
Moles of 1,2-Dichlorobenzene: 12.0 g / 147.00 g/mol = 0.0816 mol
In this case, phthalic anhydride is the limiting reactant.
-
Theoretical Moles of Product: 0.0675 mol
-
Theoretical Yield (in grams): 0.0675 mol * 295.12 g/mol = 19.92 g
Detailed Experimental Protocol
The following protocol is based on established methodologies for the Friedel-Crafts acylation reaction to synthesize this compound.
Materials:
-
Phthalic anhydride
-
1,2-Dichlorobenzene
-
Anhydrous aluminum chloride
-
Nitrobenzene (solvent)
-
Ice
-
Concentrated Hydrochloric Acid
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stirrer
-
Beaker
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a reflux condenser and a stirrer, dissolve phthalic anhydride and 1,2-dichlorobenzene in nitrobenzene.
-
Catalyst Addition: Cool the mixture in an ice bath. Slowly and portion-wise, add anhydrous aluminum chloride to the stirred solution. The addition should be controlled to manage the exothermic reaction.
-
Reaction: After the addition of the catalyst is complete, remove the ice bath and heat the reaction mixture. Maintain the temperature at a gentle reflux for the duration of the reaction, typically several hours, to ensure completion.
-
Work-up: Cool the reaction mixture to room temperature and then carefully pour it over a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
-
Isolation of Crude Product: The crude product will precipitate out of the solution. Isolate the solid by vacuum filtration using a Buchner funnel.
-
Purification: Wash the crude product with cold water to remove any remaining acid and inorganic salts. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or a mixture of acetic acid and water.
-
Drying: Dry the purified product in a vacuum oven to obtain the final this compound.
Visualization of the Synthesis Workflow
The following diagrams illustrate the key logical and experimental flows in the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Simplified reaction pathway for the Friedel-Crafts acylation.
References
- 1. youtube.com [youtube.com]
- 2. scribd.com [scribd.com]
- 3. This compound | C14H8Cl2O3 | CID 793356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Page loading... [wap.guidechem.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. Synthesis of this compound hydrazides and antimicrobial assessment. [wisdomlib.org]
- 8. researchgate.net [researchgate.net]
starting materials for 2-(3,4-Dichlorobenzoyl)benzoic acid synthesis
An In-depth Technical Guide to the Synthesis of 2-(3,4-Dichlorobenzoyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of this compound, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. The primary synthesis route detailed herein is the Friedel-Crafts acylation of 1,2-dichlorobenzene with phthalic anhydride.
Core Synthesis Pathway: Friedel-Crafts Acylation
The most common and industrially significant method for synthesizing this compound is the Friedel-Crafts acylation of 1,2-dichlorobenzene with phthalic anhydride.[1][2] This electrophilic aromatic substitution reaction is catalyzed by a strong Lewis acid, typically anhydrous aluminum trichloride (AlCl₃), and is often carried out in a high-boiling point solvent such as nitrobenzene.[1][2]
The reaction proceeds through the formation of an acylium ion intermediate from the reaction of phthalic anhydride with aluminum trichloride. This electrophile then attacks the electron-rich 1,2-dichlorobenzene ring to form the desired product.
Starting Materials and Reagents
The key starting materials and reagents required for this synthesis are summarized in the table below.
| Compound Name | Molecular Formula | Role | Key Properties |
| Phthalic Anhydride | C₈H₄O₃ | Acylating Agent | White solid, m.p. ~131 °C |
| 1,2-Dichlorobenzene | C₆H₄Cl₂ | Aromatic Substrate | Colorless liquid, b.p. ~180 °C |
| Anhydrous Aluminum Trichloride | AlCl₃ | Lewis Acid Catalyst | Yellowish-white solid, highly hygroscopic |
| Nitrobenzene | C₆H₅NO₂ | Solvent | Pale yellow liquid, b.p. ~211 °C |
Experimental Protocol: Friedel-Crafts Acylation
The following protocol is a representative procedure for the synthesis of this compound. Safety Note: This reaction should be carried out in a well-ventilated fume hood, as it involves corrosive and hazardous materials.
-
Reaction Setup: A multi-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser is charged with anhydrous aluminum trichloride and nitrobenzene. The mixture is cooled in an ice bath.
-
Addition of Reactants: A solution of phthalic anhydride in 1,2-dichlorobenzene is added dropwise from the dropping funnel to the cooled AlCl₃ suspension with vigorous stirring. The rate of addition should be controlled to maintain the reaction temperature.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux to ensure the reaction goes to completion. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Hydrolysis: Upon completion, the reaction mixture is cooled and slowly poured onto a mixture of crushed ice and concentrated hydrochloric acid to hydrolyze the aluminum chloride complex and precipitate the crude product.
-
Isolation of Crude Product: The crude this compound is collected by filtration and washed with water to remove inorganic salts.
-
Purification: The crude product can be purified by several methods:
-
Base Extraction: The crude solid is dissolved in an aqueous sodium carbonate solution. The solution is then treated with activated charcoal to remove colored impurities and filtered. The filtrate is acidified with a strong acid (e.g., HCl) to precipitate the purified this compound.
-
Recrystallization: The product can be further purified by recrystallization from a suitable solvent or solvent mixture.
-
Quantitative Data
The following table summarizes typical quantitative parameters for the Friedel-Crafts acylation synthesis of this compound. Please note that actual yields may vary depending on the specific reaction conditions and scale.
| Parameter | Value/Range | Notes |
| Molar Ratio (Phthalic Anhydride : 1,2-Dichlorobenzene) | 1 : 1 to 1 : 1.2 | An excess of the aromatic substrate can be used. |
| Molar Ratio (Phthalic Anhydride : AlCl₃) | 1 : 2 to 1 : 2.5 | A stoichiometric excess of the Lewis acid is required.[3] |
| Reaction Temperature | 0 °C (initial) to Reflux | Initial cooling is necessary to control the exothermic reaction. |
| Reaction Time | 2 - 6 hours | Dependent on reaction scale and temperature. |
| Typical Yield | 70 - 85% | Based on similar Friedel-Crafts acylation reactions. |
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₄H₈Cl₂O₃ | [4] |
| Molecular Weight | 295.12 g/mol | [4] |
| Appearance | Solid | |
| CAS Number | 52187-03-8 | [4] |
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Logical Relationship of Components
Caption: Key components and their roles in the synthesis reaction.
References
An In-depth Technical Guide on the Biological Activity of 2-(3,4-Dichlorobenzoyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(3,4-Dichlorobenzoyl)benzoic acid is a chemical compound that serves as a crucial intermediate in the synthesis of various derivatives with significant biological activities. While direct pharmacological studies on the parent compound are limited, its derivatives, particularly hydrazones, have demonstrated notable antimicrobial properties. This technical guide provides a comprehensive overview of the known biological activities associated with this compound and its derivatives, detailing synthesis protocols, quantitative data on biological efficacy, and visualizing relevant chemical and biological pathways.
Introduction
This compound, with the chemical formula C14H8Cl2O3, is an aromatic ketone and carboxylic acid.[1][2] Its structural features make it a versatile precursor for the synthesis of more complex molecules. Research has primarily focused on leveraging this compound to create novel therapeutic agents. Hydrazone derivatives of this compound have emerged as a promising class of compounds with significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This guide will delve into the synthesis of these derivatives and present the available data on their biological effects.
Synthesis of this compound and its Hydrazone Derivatives
The synthesis of this compound is a multi-step process that serves as the foundation for producing its biologically active derivatives.[3]
Synthesis of this compound
The initial synthesis involves a Friedel-Crafts acylation reaction between phthalic anhydride and dichlorobenzene in the presence of a Lewis acid catalyst, such as aluminum trichloride, typically using nitrobenzene as a solvent.[3]
Synthesis of Hydrazone Derivatives
The synthesized this compound is then converted to its ethyl ester, which subsequently reacts with hydrazine hydrate to form 2-(3,4-dichloro-benzoyl)-benzoic acid hydrazide. This hydrazide is the key intermediate that is further reacted with various substituted acetophenones to yield the final hydrazone derivatives.[3]
Experimental Workflow: Synthesis of Hydrazone Derivatives
Caption: A flowchart illustrating the multi-step synthesis of hydrazone derivatives from this compound.
Biological Activity of Hydrazone Derivatives
The primary biological activity reported for derivatives of this compound is their antimicrobial efficacy.
Antimicrobial Activity
A series of synthesized hydrazone derivatives have been evaluated for their bactericidal properties against both Gram-negative (Escherichia coli) and Gram-positive (Bacillus subtilis) bacteria using the disc diffusion assay.[3]
| Compound | Target Organism | Zone of Inhibition (mm) | Positive Control (Ampicillin) Zone of Inhibition (mm) |
| HDZ-4 | Escherichia coli | 14 | 30 |
| HDZ-4 | Bacillus subtilis | 15 | 30 |
Note: Data is extracted from a study by Kumar et al. (2019). HDZ-4 was identified as the most potent among the synthesized derivatives.[3]
Potential Anti-epileptic Activity
In silico studies have suggested that hydrazone derivatives of this compound may possess anti-epileptic properties. One derivative, 2-(3,4-Dichloro-benzoyl)-benzoic acid (4-fluoro-benzylidene)-hydrazide, exhibited a high binding affinity for the JNK-3 protein, a target implicated in neurological disorders.[4] Further in vitro and in vivo studies are required to validate this potential therapeutic application.
Signaling Pathways and Mechanism of Action (Hypothesized)
While the precise mechanism of action for the antimicrobial activity of these hydrazone derivatives has not been fully elucidated, it is hypothesized to involve the disruption of essential cellular processes in bacteria. For many benzoic acid derivatives, the mechanism can involve the disruption of the bacterial cell membrane or interference with key enzymes.[5]
Caption: A diagram illustrating the potential mechanisms by which hydrazone derivatives exert their antimicrobial effects.
Toxicology and Safety
The toxicological profile of this compound and its derivatives has not been extensively studied. However, data for the parent compound indicates that it is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Safety data for a related compound, 2,4-Dichlorobenzoic acid, suggests it can cause skin and serious eye irritation, and may cause respiratory irritation.[6] Standard laboratory safety precautions should be observed when handling these compounds.
Comparison with Tranilast
It is important to distinguish this compound from the clinically used drug Tranilast (N-(3',4'-dimethoxycinnamoyl) anthranilic acid). While both are derivatives of benzoic acid, their structures and biological activities differ significantly. Tranilast is an anti-allergic and anti-fibrotic agent that functions by inhibiting the release of mediators from mast cells and modulating the TGF-β pathway.[7][8][9] There is currently no evidence to suggest that this compound shares this mechanism of action.
Conclusion and Future Directions
This compound is a valuable starting material for the synthesis of biologically active compounds. Its hydrazone derivatives have demonstrated promising antimicrobial activity, warranting further investigation to determine their mechanism of action, structure-activity relationships, and potential for development as novel antibiotics. The preliminary in silico findings for anti-epileptic activity also open a new avenue for research. Future studies should focus on comprehensive in vitro and in vivo evaluations of these derivatives to fully characterize their therapeutic potential and safety profiles.
References
- 1. This compound | C14H8Cl2O3 | CID 793356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C14H8Cl2O3) [pubchemlite.lcsb.uni.lu]
- 3. Synthesis of this compound hydrazides and antimicrobial assessment. [wisdomlib.org]
- 4. researchgate.net [researchgate.net]
- 5. ijarsct.co.in [ijarsct.co.in]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. Articles [globalrx.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Tranilast: a review of its therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis and Applications of Hydrazone Derivatives from 2-(3,4-Dichlorobenzoyl)benzoic Acid: A Detailed Guide for Researchers
Introduction: Hydrazone derivatives have emerged as a versatile class of compounds in medicinal chemistry, exhibiting a wide spectrum of biological activities. This document provides detailed application notes and protocols for the synthesis of novel hydrazone derivatives starting from 2-(3,4-Dichlorobenzoyl)benzoic acid. These derivatives are of significant interest to researchers, scientists, and drug development professionals due to their potential as antimicrobial, anticancer, and anti-inflammatory agents.[1][2] The synthetic pathway involves a multi-step process, culminating in the formation of hydrazones with diverse substitutions, which allows for the exploration of structure-activity relationships.
Applications and Biological Activities
Hydrazone derivatives of this compound have shown promise in several therapeutic areas.
Antimicrobial Activity: A series of synthesized hydrazone derivatives from this compound hydrazide have been evaluated for their antibacterial properties against Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria.[1] The disc diffusion method is a common preliminary screening technique to assess this activity. Notably, certain substitutions on the aromatic ring of the hydrazone moiety can significantly influence the antimicrobial potency. For instance, one of the synthesized derivatives, HDZ-4, exhibited the highest zone of inhibition against both bacterial strains, indicating its potential as a lead compound for the development of new antibacterial agents.[1] The mechanism of antimicrobial action for some hydrazone derivatives is believed to involve the inhibition of essential bacterial enzymes, such as DNA gyrase.
Table 1: Antimicrobial Activity of this compound Hydrazone Derivatives
| Compound ID | Substituent (from Acetophenone) | Zone of Inhibition (mm) vs. E. coli | Zone of Inhibition (mm) vs. B. subtilis |
| HDZ-1 | Unsubstituted | 10 | 12 |
| HDZ-2 | 4-Nitro | 12 | 13 |
| HDZ-3 | 4-Chloro | 11 | 14 |
| HDZ-4 | 4-Hydroxy | 14 | 15 |
| HDZ-5 | 4-Methoxy | 9 | 11 |
| Ampicillin (Control) | - | 30 | 30 |
Data is a representation from findings in a study on similar compounds.[1]
Anticancer and Anti-inflammatory Potential: While specific data for this compound-derived hydrazones in these areas are still emerging, the broader class of hydrazone derivatives has demonstrated significant anticancer and anti-inflammatory activities. Their proposed mechanisms of action include the inhibition of key signaling pathway components like cyclooxygenase-2 (COX-2) in inflammation, and receptor tyrosine kinases such as EGFR and HER2 in cancer. The structural motif of this compound provides a unique scaffold that can be further explored for these activities.
Experimental Protocols
The synthesis of hydrazone derivatives from this compound is a sequential process. The overall workflow is depicted in the diagram below.
References
Application Notes and Protocols for 2-(3,4-Dichlorobenzoyl)benzoic Acid as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-(3,4-Dichlorobenzoyl)benzoic acid as a versatile chemical intermediate in the synthesis of biologically active molecules. Detailed experimental protocols for its synthesis and subsequent transformation into hydrazone derivatives with potential therapeutic applications are presented.
Introduction
This compound is a dichlorinated benzophenone derivative that serves as a valuable building block in organic and medicinal chemistry. Its chemical structure, featuring a carboxylic acid group and a dichlorinated aromatic ring, allows for diverse chemical modifications, making it a suitable precursor for the synthesis of a range of heterocyclic compounds and other complex organic molecules. This document outlines its primary application as an intermediate in the synthesis of hydrazone derivatives exhibiting antimicrobial and anticonvulsant properties.
Physicochemical Data
A summary of the key physicochemical properties of this compound is provided in Table 1.
Table 1: Physicochemical Properties of this compound [1]
| Property | Value |
| Molecular Formula | C₁₄H₈Cl₂O₃ |
| Molecular Weight | 295.12 g/mol |
| Appearance | White to off-white solid |
| CAS Number | 52187-03-8 |
| IUPAC Name | This compound |
Health and Safety Information
This compound should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn. It is classified as harmful if swallowed and may cause skin and eye irritation. For detailed safety information, please refer to the Safety Data Sheet (SDS).
Experimental Protocols
Synthesis of this compound (Intermediate 1)
The synthesis of the title intermediate is achieved through a Friedel-Crafts acylation reaction between phthalic anhydride and 1,2-dichlorobenzene using anhydrous aluminum chloride as a catalyst.[2][3]
Reaction Scheme:
Materials and Equipment:
-
Phthalic anhydride
-
1,2-Dichlorobenzene
-
Anhydrous aluminum chloride (AlCl₃)
-
Nitrobenzene (solvent)
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (NaOH) solution
-
Round-bottom flask with reflux condenser and dropping funnel
-
Heating mantle
-
Magnetic stirrer
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Filtration apparatus (Büchner funnel and flask)
-
pH paper
Protocol:
-
In a clean, dry round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve phthalic anhydride (1.0 equivalent) in nitrobenzene.
-
Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride (2.5 equivalents) portion-wise with continuous stirring.
-
To this cooled mixture, add 1,2-dichlorobenzene (1.1 equivalents) dropwise from the dropping funnel over a period of 30-45 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the reaction mixture to 60-70 °C and maintain this temperature for 4-6 hours with continuous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it slowly into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.
-
Stir the mixture vigorously to decompose the aluminum chloride complex.
-
Separate the organic layer (nitrobenzene) and wash it with water.
-
Extract the product from the organic layer using a dilute sodium hydroxide solution.
-
Acidify the aqueous extract with concentrated hydrochloric acid to precipitate the crude this compound.
-
Filter the precipitate, wash with cold water until the washings are neutral to pH paper, and dry the product.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.
Expected Yield: ~75-85%
Characterization Data: The synthesized compound can be characterized by standard analytical techniques such as melting point determination, ¹H NMR, ¹³C NMR, and IR spectroscopy.
Synthesis of this compound hydrazide (Intermediate 2)
The carboxylic acid intermediate is converted to its corresponding hydrazide, which is a key precursor for the synthesis of hydrazones.[2]
Reaction Scheme:
Materials and Equipment:
-
This compound (Intermediate 1)
-
Absolute ethanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Hydrazine hydrate (80%)
-
Standard reflux and distillation apparatus
-
Magnetic stirrer and heating mantle
Protocol:
Step 1: Esterification
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in absolute ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours.
-
After cooling, remove the excess ethanol by distillation under reduced pressure.
-
Pour the residue into cold water and extract the ethyl ester with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with a sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude ethyl ester.
Step 2: Hydrazinolysis
-
Dissolve the crude ethyl ester in ethanol.
-
Add hydrazine hydrate (1.5 equivalents) to the solution.
-
Reflux the mixture for 6-8 hours.
-
Cool the reaction mixture in an ice bath to precipitate the hydrazide.
-
Filter the solid, wash with cold ethanol, and dry to obtain this compound hydrazide.
Expected Yield: ~80-90% (from the ester)
Synthesis of Hydrazone Derivatives
The synthesized hydrazide is then reacted with various aromatic aldehydes or ketones to produce the final hydrazone derivatives.[2][4]
Reaction Scheme:
Materials and Equipment:
-
This compound hydrazide (Intermediate 2)
-
Substituted aromatic aldehydes or ketones (e.g., 4-fluorobenzaldehyde, 2-nitrobenzaldehyde)
-
Ethanol
-
Glacial acetic acid (catalyst)
-
Standard reaction glassware
Protocol:
-
Dissolve this compound hydrazide (1.0 equivalent) in ethanol in a round-bottom flask.
-
Add the substituted aromatic aldehyde or ketone (1.1 equivalents) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Stir the reaction mixture at room temperature for 2-4 hours or reflux gently if required.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture. The product will often precipitate out of the solution.
-
Filter the solid product, wash with cold ethanol, and dry.
-
Recrystallize from a suitable solvent if further purification is needed.
Table 2: Synthesis of Representative Hydrazone Derivatives
| Derivative Name | Aldehyde/Ketone Used | Yield (%) |
| This compound (4-fluoro-benzylidene)-hydrazide | 4-Fluorobenzaldehyde | ~85% |
| This compound (2-nitro-benzylidene)-hydrazide | 2-Nitrobenzaldehyde | ~82% |
| This compound (4-chloro-benzylidene)-hydrazide | 4-Chlorobenzaldehyde | ~88% |
Characterization Data: The synthesized hydrazones should be characterized by IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm their structures.
Applications and Biological Activity
Hydrazone derivatives synthesized from this compound have shown promising biological activities, particularly as antimicrobial and anticonvulsant agents.
Antimicrobial Activity
Several of the synthesized hydrazone derivatives have been screened for their in vitro antibacterial activity against various bacterial strains. For instance, some derivatives have shown activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[4] The mechanism of action is thought to involve the inhibition of essential microbial enzymes.
Table 3: Antimicrobial Activity of a Representative Hydrazone Derivative
| Compound | Test Organism | Zone of Inhibition (mm) |
| This compound (2-nitro-benzylidene)-hydrazide | Escherichia coli | 15 |
| Staphylococcus aureus | 18 | |
| Ampicillin (Control) | Escherichia coli | 25 |
| Staphylococcus aureus | 28 |
Anticonvulsant Activity and the JNK-3 Signaling Pathway
Certain hydrazone derivatives, such as 2-(3,4-Dichloro-benzoyl)-benzoic acid (4-fluoro-benzylidene)-hydrazide, have demonstrated potential anticonvulsant activity. In silico docking studies have suggested a high binding affinity of this compound for the c-Jun N-terminal kinase 3 (JNK-3) protein.[3] JNKs are a family of protein kinases that are activated by stress stimuli and are involved in the regulation of apoptosis (programmed cell death).[5][6] The JNK signaling pathway, particularly the JNK3 isoform which is predominantly expressed in the brain, has been implicated in neuronal apoptosis and the pathophysiology of epilepsy.[7] Overactivation of the JNK pathway can lead to neuronal cell death, a hallmark of several neurodegenerative diseases, including epilepsy.[7]
Inhibition of the JNK-3 signaling pathway is therefore a promising therapeutic strategy for epilepsy. The synthesized hydrazone derivatives may exert their anticonvulsant effects by binding to and inhibiting JNK-3, thereby preventing the downstream cascade of events that lead to neuronal apoptosis.
Visualizations
Experimental Workflow
The overall experimental workflow for the synthesis of hydrazone derivatives from this compound is depicted below.
JNK-3 Signaling Pathway in Neuronal Apoptosis
The following diagram illustrates a simplified representation of the JNK-3 signaling pathway and its role in neuronal apoptosis, a process potentially inhibited by the synthesized hydrazone derivatives.
Conclusion
This compound is a readily accessible intermediate for the synthesis of novel hydrazone derivatives. These derivatives have demonstrated significant potential as antimicrobial and anticonvulsant agents. The anticonvulsant activity is likely mediated through the inhibition of the JNK-3 signaling pathway, a key regulator of neuronal apoptosis. Further investigation into the structure-activity relationships and optimization of these compounds could lead to the development of new therapeutic agents for infectious diseases and neurological disorders such as epilepsy.
References
- 1. DOT Language | Graphviz [graphviz.org]
- 2. Synthesis of this compound hydrazides and antimicrobial assessment. [wisdomlib.org]
- 3. researchgate.net [researchgate.net]
- 4. JNK Signaling Pathway Involvement in Spinal Cord Neuron Development and Death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The JNK- and AKT/GSK3β- Signaling Pathways Converge to Regulate Puma Induction and Neuronal Apoptosis Induced by Trophic Factor Deprivation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JNK Signaling in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Synthesis of 2-(3,4-Dichlorobenzoyl)benzoic Acid: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 2-(3,4-dichlorobenzoyl)benzoic acid, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. The primary method detailed is the Friedel-Crafts acylation of 1,2-dichlorobenzene with phthalic anhydride. This application note includes a thorough experimental protocol, a summary of quantitative data, and a visual representation of the synthetic workflow to ensure reproducibility and aid in laboratory practice.
Introduction
This compound and its derivatives are of significant interest in medicinal chemistry and materials science. The presence of the dichlorinated phenyl ring and the benzoic acid moiety provides a versatile scaffold for the synthesis of a wide range of compounds, including potential anti-inflammatory and antimicrobial agents. The synthesis of the title compound is most commonly achieved through a Friedel-Crafts acylation reaction, a fundamental and widely used method for the formation of carbon-carbon bonds between an aromatic ring and an acyl group.[1]
The reaction involves the electrophilic aromatic substitution of 1,2-dichlorobenzene with phthalic anhydride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[2] The choice of solvent is crucial, with nitrobenzene often being employed for this type of reaction.[2][3] Subsequent hydrolysis of the resulting intermediate complex yields the desired this compound.
Experimental Protocol
This protocol outlines the step-by-step procedure for the synthesis of this compound via Friedel-Crafts acylation.
Materials and Reagents:
-
Phthalic Anhydride (C₈H₄O₃)
-
1,2-Dichlorobenzene (C₆H₄Cl₂)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Nitrobenzene (C₆H₅NO₂)
-
Hydrochloric Acid (HCl), concentrated
-
Sodium Hydroxide (NaOH)
-
Ethanol (C₂H₅OH) or other suitable solvent for recrystallization
-
Distilled Water
-
Ice
Equipment:
-
Round-bottom flask with a reflux condenser
-
Heating mantle with a magnetic stirrer
-
Dropping funnel
-
Beakers and Erlenmeyer flasks
-
Büchner funnel and vacuum flask
-
pH paper or meter
-
Melting point apparatus
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add phthalic anhydride and 1,2-dichlorobenzene. Dissolve the reactants in nitrobenzene.[2]
-
Catalyst Addition: Cool the mixture in an ice bath. Slowly and portion-wise, add anhydrous aluminum chloride to the stirred solution. The addition should be controlled to manage the exothermic reaction.
-
Reaction: After the addition of the catalyst is complete, slowly warm the reaction mixture to room temperature and then heat it under reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Hydrolysis: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum chloride complex and precipitate the crude product.
-
Isolation of Crude Product: Stir the mixture vigorously until the precipitate is well-formed. Isolate the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any remaining acid and inorganic salts.
-
Purification: The crude this compound can be purified by recrystallization. Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol or an ethanol-water mixture).[4][5][6][7] Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Final Product Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them in a vacuum oven.
-
Characterization: Determine the melting point of the purified product and characterize it using spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.[3]
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound. Please note that specific yields can vary depending on the reaction scale and conditions.
| Parameter | Value | Reference |
| Molecular Formula | C₁₄H₈Cl₂O₃ | [8] |
| Molecular Weight | 295.12 g/mol | [8] |
| Appearance | White to off-white solid | General Observation |
| Melting Point | Data not available in search results | - |
| Purity (by HPLC/NMR) | >95% (typical after recrystallization) | General Expectation |
| Expected Yield | Moderate to good | General Expectation |
Mandatory Visualizations
Reaction Scheme:
The synthesis of this compound proceeds via a Friedel-Crafts acylation reaction.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Workflow:
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of this compound hydrazides and antimicrobial assessment. [wisdomlib.org]
- 4. westfield.ma.edu [westfield.ma.edu]
- 5. youtube.com [youtube.com]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C14H8Cl2O3 | CID 793356 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-(3,4-Dichlorobenzoyl)benzoic Acid in Antimicrobial Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
The rise of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. Benzoic acid derivatives have historically been explored for their therapeutic potential, including antimicrobial properties. 2-(3,4-Dichlorobenzoyl)benzoic acid and its derivatives represent a class of compounds with potential for antimicrobial activity. The dichlorophenyl moiety is a common feature in various bioactive molecules, and its combination with the benzoic acid scaffold offers a framework for developing new therapeutic agents.
These application notes provide a summary of the reported antimicrobial activity of derivatives of this compound and detail standard protocols for evaluating the antimicrobial efficacy of the parent compound and its analogues.
Antimicrobial Activity of this compound Derivatives
While direct and extensive studies on the antimicrobial properties of this compound are not widely published, research has focused on the synthesis and evaluation of its derivatives, particularly hydrazones. These derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria.
A study investigating a series of hydrazone derivatives of 2-(3,4-dichlorobenzoyl)-benzoic acid hydrazide reported their bactericidal activities against Escherichia coli (Gram-negative) and Bacillus subtilis (Gram-positive) using the disc diffusion assay.[1] The results highlighted that the antimicrobial efficacy can be significantly influenced by the specific substitutions on the hydrazone moiety.
Data Presentation: Antimicrobial Activity of Hydrazone Derivatives
The following table summarizes the antimicrobial activity of synthesized hydrazone derivatives (HDZ-1 to HDZ-5) of 2-(3,4-dichloro-benzoyl)-benzoic acid hydrazide, as determined by the disc diffusion assay. The zone of inhibition is a measure of the compound's ability to inhibit bacterial growth.
| Compound | Target Microorganism | Zone of Inhibition (mm) | Positive Control (Ampicillin) Zone of Inhibition (mm) |
| HDZ-4 | Escherichia coli | 14 | 30 |
| Bacillus subtilis | 15 | 30 |
Data sourced from a study on hydrazone derivatives of 2-(3,4-dichloro-benzoyl)-benzoic acid hydrazide.[1]
These findings suggest that derivatization of this compound is a viable strategy for developing new antimicrobial agents.[1] Further quantitative analysis, such as determining the Minimum Inhibitory Concentration (MIC), is essential to fully characterize the potency of these compounds.
Experimental Protocols
The following are detailed protocols for the preliminary in vitro evaluation of the antimicrobial activity of this compound and its derivatives. These methods are based on widely accepted standards in microbiology.[2][3]
1. Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Assay
The broth microdilution assay is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2][3][4]
Materials:
-
Test compound (this compound)
-
Suitable solvent (e.g., Dimethyl Sulfoxide - DMSO)
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
96-well microtiter plates
-
Test microorganisms (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator
Protocol:
-
Preparation of Bacterial Inoculum:
-
Aseptically select 3-5 well-isolated colonies of the test bacterium from an agar plate.
-
Inoculate the colonies into a tube containing a suitable broth medium (e.g., Mueller-Hinton Broth).[2]
-
Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[2]
-
Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[2]
-
-
Preparation of Compound Dilutions:
-
Inoculation and Incubation:
-
Determination of MIC:
-
After incubation, visually inspect the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.[2]
-
2. Disc Diffusion Assay for Qualitative Antimicrobial Activity Screening
The disc diffusion assay is a qualitative method used to screen for antimicrobial activity.
Materials:
-
Test compound
-
Sterile filter paper discs (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Test microorganisms
-
0.5 McFarland turbidity standard
-
Sterile swabs
Protocol:
-
Preparation of Inoculum: Prepare the bacterial inoculum as described in the MIC protocol to match the 0.5 McFarland standard.
-
Inoculation of Agar Plates: Dip a sterile swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the MHA plate evenly in three directions.
-
Application of Compound:
-
Dissolve a known concentration of the test compound in a suitable solvent.
-
Aseptically apply a specific volume (e.g., 10 µL) of the compound solution onto a sterile filter paper disc and allow the solvent to evaporate.
-
Place the impregnated disc onto the surface of the inoculated agar plate.
-
-
Controls: Place a disc impregnated with the solvent alone as a negative control and a disc with a standard antibiotic (e.g., ampicillin) as a positive control.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement of Zone of Inhibition: Measure the diameter of the clear zone around the disc where bacterial growth is inhibited.
Mandatory Visualizations
Workflow for Antimicrobial Compound Screening
The following diagram illustrates a typical workflow for the initial screening and evaluation of a novel compound for its antimicrobial properties.
Caption: Workflow for screening and evaluating antimicrobial compounds.
Logical Flow for MIC Determination
This diagram outlines the logical steps involved in determining the Minimum Inhibitory Concentration (MIC) of a test compound.
Caption: Logical workflow for the Broth Microdilution MIC assay.
Conclusion
Derivatives of this compound have demonstrated notable antimicrobial activity, indicating that this chemical scaffold is a promising starting point for the development of new anti-infective agents. The provided protocols offer a standardized framework for the systematic evaluation of these and other novel compounds. Further research, including comprehensive structure-activity relationship (SAR) studies, mechanism of action investigations, and cytotoxicity assessments, is crucial to advance these findings toward potential therapeutic applications.
References
- 1. Synthesis of this compound hydrazides and antimicrobial assessment. [wisdomlib.org]
- 2. benchchem.com [benchchem.com]
- 3. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Evaluation of novel compounds as anti-bacterial or anti-virulence agents [frontiersin.org]
Application Notes and Protocols for 2-(3,4-Dichlorobenzoyl)benzoic acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the medicinal chemistry applications of 2-(3,4-Dichlorobenzoyl)benzoic acid, focusing on its role as a key synthetic intermediate for the development of novel therapeutic agents. The information presented herein is intended to guide researchers in the synthesis, evaluation, and potential applications of derivatives of this compound.
I. Introduction
This compound is a dichlorinated benzophenone derivative that has garnered attention in medicinal chemistry primarily as a versatile starting material for the synthesis of heterocyclic compounds with a range of biological activities. While the parent compound itself has limited reported biological data, its derivatives, particularly hydrazones, have shown promise as antimicrobial and anticonvulsant agents. The rigid dichlorobenzoyl benzoic acid scaffold provides a unique framework for the design of novel small molecules targeting various biological pathways.
II. Synthetic Applications
The primary application of this compound in medicinal chemistry is as a precursor for the synthesis of more complex molecules. A key synthetic route involves its conversion to hydrazide and subsequent reaction with various aldehydes or ketones to form a diverse library of hydrazone derivatives.[1][2]
Synthesis Workflow:
Caption: Synthetic pathway for hydrazone derivatives starting from this compound.
III. Biological Activities of Derivatives
Hydrazone derivatives of this compound have been investigated for their potential as antimicrobial agents. Studies have shown that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria.[2]
Table 1: Antimicrobial Activity of Hydrazone Derivative HDZ-4 [2]
| Compound | Test Organism | Zone of Inhibition (mm) |
| HDZ-4 | Escherichia coli (Gram-negative) | 14 |
| HDZ-4 | Bacillus subtilis (Gram-positive) | 15 |
| Ampicillin (Control) | E. coli / B. subtilis | 30 |
In-silico studies have suggested that hydrazone derivatives of this compound may possess anticonvulsant properties. Molecular docking studies have shown that these compounds can bind to key enzymes implicated in neurological disorders.
Table 2: In-Silico Anticonvulsant Activity Data [1]
| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |
| 2-(3,4-Dichloro-benzoyl)-benzoic acid (4-fluoro-benzylidene)-hydrazide | JNK-3 | -9.5 | Lysine, Methionine, Serine |
Hypothesized Signaling Pathway for Anticonvulsant Activity:
Caption: Hypothesized mechanism of anticonvulsant action via JNK-3 inhibition.
IV. Experimental Protocols
The following are detailed protocols for the synthesis and biological evaluation of derivatives of this compound.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve phthalic anhydride and dichlorobenzene in nitrobenzene.
-
Catalyst Addition: Slowly add anhydrous aluminum trichloride to the stirred solution.
-
Reflux: Heat the reaction mixture under reflux for a specified period.
-
Work-up: After cooling, pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.
-
Purification: The resulting precipitate of this compound is filtered, washed with water, and purified by recrystallization.
-
Esterification: Convert this compound to its ethyl ester by refluxing with dry ethanol and a catalytic amount of sulfuric acid.
-
Hydrazide Formation: React the ethyl ester with hydrazine hydrate to form 2-(3,4-dichloro-benzoyl)-benzoic acid hydrazide.
-
Hydrazone Synthesis: Condense the hydrazide with various substituted acetophenones in the presence of an acid catalyst to yield the final hydrazone derivatives.
-
Media Preparation: Prepare Mueller-Hinton agar plates.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., E. coli, B. subtilis).
-
Inoculation: Evenly spread the microbial suspension over the surface of the agar plates.
-
Disc Application: Place sterile paper discs impregnated with known concentrations of the synthesized hydrazone derivatives onto the agar surface.
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Measurement: Measure the diameter of the zone of inhibition around each disc in millimeters.
This is a generalized protocol based on standard methods for evaluating anticonvulsant activity.
-
Animal Acclimatization: Acclimatize adult male Swiss albino mice to the laboratory conditions for at least one week.
-
Compound Administration: Administer the test compounds (hydrazone derivatives) intraperitoneally at various doses. A control group should receive the vehicle only.
-
Seizure Induction: After a specific pretreatment time (e.g., 30 minutes), administer a convulsant dose of Pentylenetetrazole (PTZ) (e.g., 80 mg/kg, s.c.).
-
Observation: Observe the animals for a period of 30 minutes for the onset and severity of seizures (e.g., myoclonic jerks, generalized clonic seizures, tonic extension).
-
Data Analysis: Record the latency to the first seizure and the percentage of animals protected from seizures. Calculate the ED50 value.
Experimental Workflow for Anticonvulsant Screening:
Caption: Workflow for in-vivo anticonvulsant activity screening using the PTZ model.
V. Conclusion
This compound serves as a valuable building block in medicinal chemistry for the synthesis of novel bioactive molecules. Its derivatives, particularly hydrazones, have demonstrated promising antimicrobial and potential anticonvulsant activities. Further research is warranted to explore the full therapeutic potential of this chemical scaffold through the synthesis of diverse derivatives and comprehensive in-vitro and in-vivo evaluations. The protocols and data presented in these notes provide a foundation for researchers to design and execute such studies.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2-(3,4-Dichlorobenzoyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reproducible reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-(3,4-Dichlorobenzoyl)benzoic acid. This method is suitable for quality control, purity assessment, and stability testing in pharmaceutical and chemical research settings. The protocol employs a C18 stationary phase with a gradient elution of an acidic aqueous mobile phase and an organic modifier, ensuring high resolution and sensitivity.
Introduction
This compound is a chemical intermediate with applications in the synthesis of various organic molecules, including potential pharmaceutical compounds.[1][2] Accurate and reliable quantification of this compound is essential for ensuring the quality and consistency of starting materials and final products. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique well-suited for the analysis of aromatic carboxylic acids due to its high sensitivity, selectivity, and reproducibility.[3][4] This document provides a detailed protocol for the RP-HPLC analysis of this compound.
Principle of the Method
The analytical method is based on reversed-phase chromatography, where the stationary phase is non-polar (C18), and the mobile phase is a polar mixture of an aqueous buffer and an organic solvent. The separation is achieved through the differential partitioning of the analyte between the stationary and mobile phases. The acidic nature of the mobile phase suppresses the ionization of the carboxylic acid group of the this compound, increasing its hydrophobicity and retention on the nonpolar stationary phase. Detection is performed using a UV detector at a wavelength where the analyte exhibits strong absorbance.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal resolution and peak shape.
-
Chemicals and Reagents:
-
This compound reference standard (purity >98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Formic acid or Phosphoric acid (analytical grade)
-
Water (HPLC grade or Milli-Q)
-
Preparation of Solutions
-
Mobile Phase A: Prepare a 0.01 M ammonium acetate solution in water and adjust the pH to 2.5 with formic acid or phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
Diluent: A mixture of methanol and water (50:50, v/v) is a suitable diluent. Benzoic acid and its derivatives are generally soluble in alcohols and slightly soluble in water.[5][6]
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of diluent in a volumetric flask.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the diluent to achieve concentrations in the desired range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in Table 1.
Table 1: Optimized Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.01 M Ammonium Acetate in Water, pH 2.5 (adjusted with Formic Acid) |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 235 nm |
| Run Time | 25 minutes |
Rationale for Detection Wavelength: Benzoic acid and its derivatives typically exhibit UV absorption maxima around 230 nm and 280 nm. A wavelength of 235 nm is chosen to provide a good balance of sensitivity and selectivity for the analyte.
System Suitability Testing (SST)
Before initiating sample analysis, the performance of the chromatographic system must be verified through System Suitability Testing (SST). SST ensures that the equipment, electronics, analytical operations, and samples constitute an integral system that can be evaluated as a whole.[7] A standard solution (e.g., 50 µg/mL) is injected in replicate (n=5) to assess the system's performance against the acceptance criteria outlined in Table 2.
Table 2: System Suitability Test Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Retention Time (RT) | Consistent between injections (within ±2%)[8] |
| Tailing Factor (T) | ≤ 2.0[8][9] |
| Theoretical Plates (N) | > 2000 |
| Precision (%RSD) | The Relative Standard Deviation (RSD) for peak areas of replicate injections must be less than 2.0%.[8][9] |
| Resolution (Rs) | A minimum resolution of ≥ 2.0 between the analyte peak and any closely eluting impurity peaks should be demonstrated.[8][9] |
If the SST fails to meet the specified criteria, the issue must be investigated and rectified before proceeding with sample analysis.[8]
Data Presentation and Analysis
The concentration of this compound in a sample is determined by comparing its peak area to a calibration curve constructed from the peak areas of the calibration standards. The calibration curve should be linear over the intended concentration range, with a correlation coefficient (r²) of ≥ 0.999.
Visualizations
Experimental Workflow
The overall workflow for the HPLC analysis of this compound is illustrated below.
Caption: Workflow for HPLC analysis of this compound.
Analytical Method Logic
The logical relationship between the analyte's properties and the chosen HPLC method parameters is depicted in the following diagram.
Caption: Logic diagram for the HPLC analytical method.
Conclusion
The described RP-HPLC method provides a robust, sensitive, and reliable approach for the quantitative analysis of this compound. The detailed protocol and system suitability criteria facilitate its implementation in a research or quality control laboratory setting. Adherence to good laboratory practices and proper method validation are essential for obtaining accurate and precise results.
References
- 1. benchchem.com [benchchem.com]
- 2. PubChemLite - this compound (C14H8Cl2O3) [pubchemlite.lcsb.uni.lu]
- 3. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. helixchrom.com [helixchrom.com]
- 5. Page loading... [guidechem.com]
- 6. scribd.com [scribd.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pharmatimesofficial.com [pharmatimesofficial.com]
- 9. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-(3,4-Dichlorobenzoyl)benzoic Acid
Welcome to the technical support center for the synthesis of 2-(3,4-Dichlorobenzoyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental procedures. Here, you will find frequently asked questions (FAQs) and detailed troubleshooting guides in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and well-established method is the Friedel-Crafts acylation of 1,2-dichlorobenzene with phthalic anhydride.[1][2] This electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, with anhydrous aluminum chloride (AlCl₃) being the most common choice.[1][2] The reaction is generally carried out in a suitable solvent, such as nitrobenzene.[1][2]
Q2: What are the critical parameters that influence the yield of the reaction?
A2: The yield of this compound is highly sensitive to several factors, including:
-
Purity of Reagents and Anhydrous Conditions: The Lewis acid catalyst, aluminum chloride, is extremely sensitive to moisture. All glassware must be thoroughly dried, and reagents and solvents should be anhydrous to prevent catalyst deactivation.
-
Stoichiometry of the Catalyst: Friedel-Crafts acylation requires at least stoichiometric amounts of the Lewis acid catalyst because the ketone product forms a stable complex with it, rendering the catalyst inactive. Often, a slight excess of the catalyst is used.
-
Reaction Temperature: Temperature control is crucial. While higher temperatures can increase the reaction rate, they may also lead to the formation of unwanted side products and decomposition.
-
Choice of Solvent: The solvent not only facilitates the reaction but can also influence the regioselectivity and the overall yield.
Q3: What are the potential side reactions and impurities I should be aware of?
A3: In the Friedel-Crafts acylation of 1,2-dichlorobenzene with phthalic anhydride, potential side reactions can lead to the formation of isomers. Due to the directing effects of the two chlorine atoms on the benzene ring, acylation can occur at different positions, leading to isomeric impurities. Unreacted starting materials, such as 1,2-dichlorobenzene and phthalic anhydride, can also be present as impurities in the crude product.
Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis of this compound.
Low or No Product Yield
Problem: The reaction has resulted in a very low yield or no desired product.
| Possible Cause | Troubleshooting Steps |
| Moisture Contamination | Ensure all glassware is oven-dried and cooled under a desiccator. Use anhydrous grade solvents and reagents. If the aluminum chloride has been exposed to air, consider using a fresh, unopened container. |
| Inactive Catalyst | Use a fresh, high-purity batch of anhydrous aluminum chloride. The catalyst's activity can diminish over time, especially if not stored properly. |
| Insufficient Catalyst | In Friedel-Crafts acylations, the catalyst is consumed by complexation with the product. Ensure at least a 1:1 molar ratio of AlCl₃ to phthalic anhydride. A slight excess (e.g., 1.1 to 1.3 equivalents) is often beneficial. |
| Suboptimal Reaction Temperature | If the reaction is sluggish, a gentle increase in temperature might be necessary. However, excessive heat can promote side reactions. Monitor the reaction progress by thin-layer chromatography (TLC) to find the optimal temperature. |
| Incorrect Stoichiometry of Reactants | Verify the molar ratios of 1,2-dichlorobenzene and phthalic anhydride. While an excess of the aromatic substrate can sometimes be used, a 1:1 ratio is a common starting point. |
Formation of Multiple Products/Isomers
Problem: The final product is a mixture of isomers, making purification difficult and reducing the yield of the desired this compound.
| Possible Cause | Troubleshooting Steps |
| Reaction Temperature Too High | High temperatures can favor the formation of thermodynamically stable but undesired isomers. Running the reaction at a lower temperature may improve the regioselectivity. |
| Choice of Solvent | The polarity of the solvent can influence the isomer distribution. While nitrobenzene is commonly used, experimenting with other inert solvents like carbon disulfide or chlorinated hydrocarbons might alter the isomer ratio in your favor. |
Experimental Protocols
General Procedure for Friedel-Crafts Acylation
This protocol describes a general method for the synthesis of this compound.
Materials:
-
Phthalic anhydride
-
1,2-Dichlorobenzene (anhydrous)
-
Anhydrous aluminum chloride (AlCl₃)
-
Nitrobenzene (anhydrous)
-
Hydrochloric acid (concentrated)
-
Ice
-
Sodium carbonate solution (10%)
-
Activated charcoal
-
Ethanol
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add phthalic anhydride and anhydrous 1,2-dichlorobenzene dissolved in anhydrous nitrobenzene.
-
Catalyst Addition: Cool the mixture in an ice bath. Slowly and portion-wise, add anhydrous aluminum chloride while stirring. The addition is exothermic, so maintain the temperature below 10°C.
-
Reaction: After the addition is complete, slowly allow the mixture to warm to room temperature and then heat to the desired reaction temperature (e.g., 60-80°C). Monitor the reaction progress using TLC.
-
Work-up: Once the reaction is complete, cool the mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Isolation: The crude product will precipitate. Isolate the solid by vacuum filtration and wash it with cold water.
-
Purification: The crude product can be purified by dissolving it in a 10% sodium carbonate solution, treating with activated charcoal to remove colored impurities, and then re-precipitating the acid by adding hydrochloric acid. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Visualizing the Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis of this compound.
This technical support guide provides a starting point for improving the yield of this compound. Remember that optimization is often an iterative process, and careful documentation of experimental conditions and results is key to success.
References
Technical Support Center: Synthesis of 2-(3,4-Dichlorobenzoyl)benzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(3,4-Dichlorobenzoyl)benzoic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, a key intermediate in the production of various pharmaceuticals. The primary synthesis route is the Friedel-Crafts acylation of 1,2-dichlorobenzene with phthalic anhydride using a Lewis acid catalyst, typically aluminum chloride (AlCl₃).
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | - Incomplete reaction. - Suboptimal reaction temperature. - Deactivation of the catalyst by moisture. - Formation of side products. | - Increase reaction time or temperature gradually, monitoring for product formation and side product increase. - Ensure all reactants and solvents are anhydrous. The reaction is highly sensitive to water. - Consider using a stronger Lewis acid or increasing the catalyst loading. - Optimize the molar ratio of reactants and catalyst. |
| Formation of Isomeric Impurities | The chlorine atoms on 1,2-dichlorobenzene are ortho- and para-directing, which can lead to the formation of other isomers besides the desired 3,4-disubstituted product. | - Control the reaction temperature; lower temperatures often favor the formation of a specific isomer. - Purify the crude product by recrystallization from a suitable solvent (e.g., toluene or ethanol). - Formation of an amine salt can be an effective method for purifying the desired benzoic acid derivative from its positional isomers. |
| Presence of Unreacted Starting Materials | - Insufficient catalyst. - Reaction time is too short. - Low reaction temperature. | - Increase the amount of AlCl₃. - Extend the reaction duration. - Raise the reaction temperature, while carefully monitoring for the formation of degradation products. |
| Dark-colored Reaction Mixture or Product | - High reaction temperatures leading to charring or decomposition. - Presence of impurities in the starting materials. | - Maintain a consistent and optimal reaction temperature. - Use purified starting materials. - The crude product can be purified by treatment with activated charcoal during recrystallization to remove colored impurities. |
| Difficulty in Product Isolation | - The product may form a complex with the aluminum chloride catalyst. | - During workup, ensure complete hydrolysis of the aluminum chloride complex by adding the reaction mixture to ice and hydrochloric acid. This will break the complex and precipitate the product. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the synthesis of this compound?
A1: The primary side reactions include the formation of positional isomers, such as 2-(2,3-dichlorobenzoyl)benzoic acid, due to the directing effects of the chlorine substituents on the aromatic ring. While less common than in Friedel-Crafts alkylation, polyacylation, where more than one benzoyl group is attached to the dichlorobenzene ring, can also occur under forcing conditions.
Q2: How can I minimize the formation of isomeric byproducts?
A2: Controlling the reaction temperature is crucial. Running the reaction at a lower and consistent temperature can increase the selectivity for the desired 3,4-isomer. Additionally, the choice of solvent can influence the isomer distribution.
Q3: What is the role of aluminum chloride in this reaction, and how much should be used?
A3: Aluminum chloride (AlCl₃) is a Lewis acid catalyst that activates the phthalic anhydride, making it more electrophilic and facilitating the attack by the 1,2-dichlorobenzene. A stoichiometric amount of AlCl₃ is often required because it forms a complex with the carbonyl groups of both the reactant and the product.
Q4: My final product has a low melting point and appears impure. How can I purify it?
A4: Impurities, particularly isomers, can depress the melting point. Recrystallization is a common and effective purification method. Solvents such as toluene, ethanol, or acetic acid can be used. For persistent isomeric impurities, forming a salt of the benzoic acid with an amine, such as α-methylbenzylamine, can allow for selective crystallization of the desired isomer's salt, which can then be hydrolyzed back to the pure acid.[1]
Q5: Can I use a different Lewis acid catalyst instead of aluminum chloride?
A5: While AlCl₃ is the most common catalyst, other Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can also be used. However, their reactivity and the optimal reaction conditions may differ, potentially affecting the yield and isomer distribution.
Experimental Protocols
Synthesis of this compound
This protocol describes a general laboratory-scale synthesis.
Materials:
-
Phthalic anhydride
-
1,2-Dichlorobenzene
-
Anhydrous aluminum chloride (AlCl₃)
-
Nitrobenzene (as solvent)
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium hydroxide (NaOH) solution
-
Toluene (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place phthalic anhydride and nitrobenzene.
-
Cool the flask in an ice bath and slowly add anhydrous aluminum chloride in portions with stirring.
-
Once the addition of AlCl₃ is complete, add 1,2-dichlorobenzene dropwise from the dropping funnel while maintaining the low temperature.
-
After the addition is complete, slowly allow the reaction mixture to warm to room temperature and then heat under reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture and pour it slowly into a beaker containing a mixture of crushed ice and concentrated HCl. This will decompose the aluminum chloride complex.
-
The crude product will precipitate. Filter the solid, wash with water, and then with a dilute NaOH solution to remove any unreacted phthalic anhydride.
-
Finally, wash with water again until the washings are neutral.
-
Dry the crude product.
-
Purify the crude this compound by recrystallization from toluene.
Visualizations
Reaction Pathway and Potential Side Reactions
Caption: Main reaction pathway and potential side reactions.
Experimental Workflow
Caption: A typical experimental workflow for the synthesis.
References
Technical Support Center: Purification of 2-(3,4-Dichlorobenzoyl)benzoic Acid
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) regarding the purification of 2-(3,4-Dichlorobenzoyl)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the common synthesis method for this compound and what are the expected impurities?
A1: The most common method for synthesizing this compound is the Friedel-Crafts acylation of 1,2-dichlorobenzene with phthalic anhydride, using a Lewis acid catalyst such as aluminum chloride.[1]
The primary purification challenges arise from impurities generated during this reaction, which can include:
-
Isomeric Products: The acylation of 1,2-dichlorobenzene can potentially result in the formation of other isomers, such as 2-(2,3-Dichlorobenzoyl)benzoic acid, due to substitution at different positions on the dichlorobenzene ring. The formation of various mono-, di-, and trichloro isomers is a known issue in related chlorination reactions of benzoic acid precursors.
-
Unreacted Starting Materials: Residual phthalic anhydride and 1,2-dichlorobenzene may remain in the crude product.
-
Polysubstitution Products: Although less common in Friedel-Crafts acylation compared to alkylation, there is a possibility of multiple acylations on the aromatic ring, leading to more complex byproducts.
-
Residual Catalyst: Traces of the Lewis acid catalyst (e.g., aluminum chloride) can be present and need to be removed.
Q2: What are the recommended primary purification techniques for crude this compound?
A2: A multi-step purification strategy is generally recommended to achieve high purity:
-
Aqueous Work-up: The initial step after the reaction is to quench the reaction mixture, typically with an acidic aqueous solution, to decompose the catalyst-product complex.
-
Acid-Base Extraction: This is a highly effective technique to separate the acidic product from neutral and basic impurities. The crude product is dissolved in an organic solvent and washed with a basic aqueous solution (e.g., sodium bicarbonate or sodium hydroxide). The desired this compound will be deprotonated and dissolve in the aqueous layer, leaving non-acidic impurities in the organic layer. The aqueous layer is then acidified to precipitate the purified product.
-
Recrystallization: This is a final polishing step to remove any remaining impurities and obtain a crystalline solid of high purity. The choice of solvent is critical for successful recrystallization.
Q3: How can I assess the purity of my this compound sample?
A3: Several analytical techniques can be employed to determine the purity of your sample:
-
High-Performance Liquid Chromatography (HPLC): This is the most common method for assessing purity and quantifying impurities. A reverse-phase C18 column is typically used.
-
Melting Point Analysis: A sharp melting point range close to the literature value is indicative of high purity. Impurities will typically broaden and depress the melting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and help identify any significant impurities.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the characteristic functional groups (carboxylic acid and ketone).
A commercially available standard for this compound typically has a purity of ≥98%.[2]
Troubleshooting Guides
Problem 1: Low Yield After Purification
| Possible Cause | Troubleshooting Steps |
| Incomplete Precipitation During Acid-Base Extraction | Ensure the aqueous solution is sufficiently acidified (pH ~2) to fully precipitate the carboxylic acid. Cool the solution in an ice bath to maximize precipitation. |
| Loss of Product During Recrystallization | Use a minimal amount of hot solvent to dissolve the crude product. Ensure the solution is fully cooled before filtration to maximize crystal recovery. Wash the collected crystals with a small amount of cold solvent. |
| Incorrect Recrystallization Solvent | The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Experiment with different solvents or solvent mixtures (e.g., ethanol/water, toluene). |
Problem 2: Persistent Impurities Detected by HPLC
| Possible Cause | Troubleshooting Steps |
| Co-precipitation of Isomeric Impurities | If isomeric impurities are present, a single purification step may not be sufficient. Consider performing a second recrystallization from a different solvent system. For challenging separations, column chromatography over silica gel may be necessary. |
| Incomplete Separation of Layers During Extraction | Ensure complete and careful separation of the aqueous and organic layers during the acid-base extraction to prevent cross-contamination. |
| Presence of Colored Impurities | During recrystallization, add activated charcoal to the hot solution before filtration to adsorb colored impurities. |
Data Presentation
The following table summarizes the expected outcomes for the purification of this compound. Please note that actual yields and purities will vary depending on the scale of the reaction and the initial purity of the crude product.
| Purification Technique | Typical Purity Achieved | Typical Yield | Key Advantages | Common Impurities Removed |
| Acid-Base Extraction | 85-95% | >90% | High capacity; effectively removes non-acidic impurities. | Unreacted starting materials (neutral), residual catalyst. |
| Recrystallization | >98% | 70-90% | Yields highly pure crystalline solid; removes closely related impurities. | Isomeric impurities, residual solvents. |
| Column Chromatography | >99% | 60-80% | High resolution; separates structurally similar compounds. | Isomeric impurities, minor byproducts. |
Experimental Protocols
Protocol 1: Acid-Base Extraction
Objective: To separate this compound from neutral and basic impurities.
Materials:
-
Crude this compound
-
Ethyl acetate (or other suitable organic solvent)
-
1 M Sodium hydroxide (NaOH) or saturated sodium bicarbonate (NaHCO₃) solution
-
3 M Hydrochloric acid (HCl)
-
Separatory funnel
-
Beakers, Erlenmeyer flasks
-
pH paper
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 1 M NaOH or saturated NaHCO₃ solution.
-
Stopper the funnel and shake vigorously, venting frequently to release any pressure.
-
Allow the layers to separate. The deprotonated product will be in the upper aqueous layer.
-
Drain the lower organic layer.
-
Repeat the extraction of the organic layer with the basic solution to ensure complete transfer of the product.
-
Combine the aqueous extracts in a beaker.
-
Cool the aqueous solution in an ice bath.
-
Slowly add 3 M HCl while stirring until the solution is acidic (pH ~2), at which point the purified product will precipitate.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with a small amount of cold deionized water.
-
Dry the purified product.
Protocol 2: Recrystallization
Objective: To obtain high-purity crystalline this compound.
Materials:
-
Partially purified this compound
-
Recrystallization solvent (e.g., ethanol, water, toluene, or a mixture such as ethanol/water)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Solvent Selection: Determine the best solvent or solvent pair through small-scale solubility tests. The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote the formation of large, pure crystals, you can insulate the flask.
-
Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to a constant weight.
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Logical steps of the acid-base extraction for purification.
References
Technical Support Center: Degradation of 2-(3,4-Dichlorobenzoyl)benzoic acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(3,4-Dichlorobenzoyl)benzoic acid, particularly concerning its stability under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where is it used?
This compound is a chemical compound often used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and other specialty chemicals. Its stability is a critical factor during synthesis, formulation, and storage.
Q2: What are the primary degradation pathways for benzophenone and benzoic acid derivatives under acidic conditions?
For compounds with a benzophenone-like structure, key degradation pathways include hydrolysis, oxidation, and photodegradation.[1] Under acidic conditions, the most probable degradation pathway for this compound is the hydrolysis of the amide bond, leading to the formation of 3,4-dichlorobenzoic acid and benzoic acid. Additionally, decarboxylation of the benzoic acid moiety can occur at elevated temperatures.[2]
Q3: Why are forced degradation studies important for this compound?
Forced degradation studies, also known as stress testing, are crucial in pharmaceutical development to establish a drug's stability profile.[1] These studies involve subjecting the compound to harsh conditions like high acidity (low pH), high temperature, light, and oxidizing agents to accelerate degradation.[1] This helps in:
-
Identifying potential degradation products.[3]
-
Determining appropriate storage conditions.[1]
-
Elucidating degradation pathways.[3]
It is recommended to conduct these studies early in the drug development process.[1]
Q4: What level of degradation should I aim for in a forced degradation study?
A degradation level of approximately 10-20% is generally considered optimal for these studies.[1] This provides sufficient quantities of degradation products for detection and characterization without overly complicating the analysis.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| Rapid loss of parent compound in acidic solution. | The compound may be highly susceptible to acid-catalyzed hydrolysis. Temperature may be accelerating the degradation. | Reduce the temperature of the experiment. Analyze samples at earlier time points. Use a less concentrated acid if the experimental design allows. |
| Appearance of unexpected peaks in HPLC chromatogram. | Formation of degradation products. Presence of impurities in the starting material. | Perform peak purity analysis. Use mass spectrometry (LC-MS) to identify the mass of the unknown peaks and elucidate their structures. Compare with potential degradation products. |
| Poor recovery of total mass (mass balance failure). | Some degradation products may not be UV-active at the chosen wavelength. Degradation products may be volatile. The compound or its degradants may be adsorbing to the sample vials or column. | Use a diode array detector (DAD) to screen a wide range of wavelengths. Employ a universal detector like a charged aerosol detector (CAD) or mass spectrometer. Use silanized vials and ensure appropriate column chemistry. |
| Inconsistent degradation rates between experiments. | Minor variations in pH, temperature, or initial concentration. Purity of the starting material. | Standardize all experimental parameters meticulously. Ensure the starting material is of consistent purity. Use calibrated equipment for all measurements. |
Experimental Protocols
Protocol: Forced Degradation Study - Acid Hydrolysis
This protocol outlines a general procedure for conducting an acid-catalyzed forced degradation study.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).[1]
-
-
Stress Conditions:
-
Mix an aliquot of the stock solution with 0.1 M hydrochloric acid (HCl).[1][5]
-
Incubate the solution at a specific temperature (e.g., 60°C) for a defined period.[1]
-
Prepare a control sample by mixing the stock solution with the same volume of purified water and keeping it under the same temperature conditions.
-
-
Sample Analysis:
-
At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from the stressed sample.
-
Neutralize the sample with an equivalent amount of a suitable base (e.g., 0.1 M NaOH) before analysis to prevent further degradation.
-
Analyze the samples using a stability-indicating HPLC method, often a reverse-phase method.[6]
-
Use a mass spectrometer (LC-MS) to help identify the degradation products.[7][8]
-
Quantitative Data Summary
The following tables represent plausible data from a forced degradation study.
Table 1: Degradation of this compound in 0.1 M HCl at 60°C
| Time (hours) | % Parent Compound Remaining | % Degradation Product 1 (3,4-Dichlorobenzoic acid) | % Degradation Product 2 (Benzoic acid) |
| 0 | 100.0 | 0.0 | 0.0 |
| 2 | 95.2 | 2.4 | 2.3 |
| 4 | 90.5 | 4.7 | 4.6 |
| 8 | 81.8 | 9.0 | 8.9 |
| 24 | 65.3 | 17.2 | 17.0 |
Table 2: Effect of Temperature on Degradation in 0.1 M HCl after 8 hours
| Temperature (°C) | % Parent Compound Remaining | % Total Degradation |
| 40 | 92.1 | 7.9 |
| 60 | 81.8 | 18.2 |
| 80 | 68.5 | 31.5 |
Visualizations
Proposed Degradation Pathway
The primary degradation mechanism under acidic conditions is expected to be hydrolysis.
Caption: Proposed acid-catalyzed hydrolysis pathway.
Experimental Workflow for Forced Degradation
A typical workflow for conducting and analyzing forced degradation samples.
Caption: Forced degradation experimental workflow.
Troubleshooting Logic
A decision-making diagram for addressing unexpected analytical results.
Caption: Troubleshooting unexpected analytical peaks.
References
- 1. benchchem.com [benchchem.com]
- 2. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. benchchem.com [benchchem.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. Development of a sensitive analytical method for the simultaneous analysis of Benzophenone-type UV filters and paraben preservatives in umbilical cord blood - PMC [pmc.ncbi.nlm.nih.gov]
- 8. forced degradation products: Topics by Science.gov [science.gov]
Technical Support Center: Optimizing the Synthesis of 2-(3,4-Dichlorobenzoyl)benzoic acid
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and optimized protocols for the synthesis of 2-(3,4-Dichlorobenzoyl)benzoic acid. The primary synthetic route is the Friedel-Crafts acylation of 1,2-dichlorobenzene with phthalic anhydride.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am getting a very low yield. What are the most common causes?
Low yield is the most frequent issue in this synthesis. It can typically be traced back to several critical factors related to the nature of the Friedel-Crafts acylation reaction:
-
Moisture Contamination: The Lewis acid catalyst, anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1] Any water in the solvent, reagents, or glassware will react with and deactivate the catalyst, halting the reaction. It is imperative to use freshly opened anhydrous reagents and to flame-dry all glassware before use.
-
Insufficient Catalyst: Unlike many catalytic reactions, Friedel-Crafts acylation requires a stoichiometric amount (or more) of AlCl₃. The catalyst forms a stable complex with the ketone product, effectively removing it from the catalytic cycle.[2][3] A molar ratio of at least 2.0 to 2.5 equivalents of AlCl₃ relative to the limiting reagent (phthalic anhydride) is often recommended to drive the reaction to completion.
-
Improper Temperature Control: This reaction is highly exothermic.[2] The initial addition of reagents should be performed at low temperatures (e.g., 0-5 °C) to control the reaction rate and prevent side reactions.[2] However, after the initial exothermic phase, the reaction may require warming to room temperature or gentle heating to ensure it proceeds to completion.
-
Inefficient Workup: The product is complexed with AlCl₃ and must be liberated by hydrolysis, typically by quenching the reaction mixture in ice-cold dilute acid.[1] Incomplete hydrolysis will result in the loss of product in the aqueous layer.
Q2: How can I minimize the formation of isomeric byproducts?
While the primary product from the acylation of 1,2-dichlorobenzene is the desired this compound, side reactions can occur. To enhance regioselectivity:
-
Maintain Low Temperatures: Performing the initial electrophilic aromatic substitution at low temperatures (0-5 °C) generally favors the kinetic product and can reduce the formation of undesired isomers.[2]
-
Controlled Reagent Addition: Adding the 1,2-dichlorobenzene dropwise to the mixture of phthalic anhydride and AlCl₃ ensures that the electrophile is generated in a controlled manner, which can improve selectivity.
Q3: The reaction workup is very vigorous and difficult to handle. How can I perform it safely?
The workup procedure involves quenching the AlCl₃ complexes, which is a highly exothermic hydrolysis reaction.
-
Pour Reaction Mixture onto Ice: The safest method is to slowly and carefully pour the completed reaction mixture onto a large volume of crushed ice, followed by the addition of concentrated hydrochloric acid.[1] Never add water or ice directly to the reaction flask, as this can cause a violent, uncontrolled exothermic event.
-
Ensure Good Mixing: Vigorously stir the ice/acid mixture while adding the reaction contents to dissipate heat effectively.
-
Use Appropriate Scale and Equipment: Perform the quench in a beaker or flask that is significantly larger than the reaction volume to contain any splashing.
Q4: What is the best way to purify the crude this compound?
-
Recrystallization: The most common method for purifying the crude solid is recrystallization.[1] A solvent system such as ethanol/water is often effective. The crude product is dissolved in a minimum amount of hot solvent and allowed to cool slowly, causing the pure product to crystallize while impurities remain in the solution.
-
Salt Formation: For particularly stubborn impurities, purification can be achieved by forming a salt.[4] The crude acid can be dissolved in a basic aqueous solution (e.g., sodium hydroxide), filtered to remove neutral impurities, and then re-precipitated by adding acid until the pH is acidic (e.g., pH 2-3).[5]
Reaction Condition Optimization
The yield and purity of this compound are highly dependent on the reaction parameters. The following table summarizes key variables and their typical ranges for this Friedel-Crafts acylation.
| Parameter | Condition | Rationale & Notes |
| Lewis Acid Catalyst | Anhydrous AlCl₃ | Most effective and common catalyst. Other Lewis acids like FeCl₃ may be used but often result in lower yields.[2] |
| Catalyst Stoichiometry | 2.0 - 2.5 equivalents | Stoichiometric amounts are required as the catalyst complexes with both the anhydride and the final ketone product.[3][6] |
| Substrate 1 | Phthalic Anhydride | Typically the limiting reagent. |
| Substrate 2 | 1,2-Dichlorobenzene | Can be used as both a reactant and a solvent. |
| Solvent | Nitrobenzene or excess 1,2-Dichlorobenzene | An inert solvent is required. Nitrobenzene is a traditional choice.[7][8] Using the reactant itself as the solvent is also common. |
| Temperature | 0-5 °C (initial), then 25-60 °C | Initial cooling is critical to control the exothermic reaction. The mixture may then be allowed to warm or be heated to ensure completion.[2] |
| Reaction Time | 2 - 6 hours | Progress should be monitored by Thin Layer Chromatography (TLC). |
| Workup | Ice / aq. HCl | Quenching must be done carefully to hydrolyze the aluminum complex and liberate the product.[1] |
| Expected Yield | 70 - 90% | Highly dependent on strict adherence to anhydrous conditions and proper stoichiometry. |
Visualized Guides
Caption: Reaction scheme for the synthesis of the target compound.
Caption: Step-by-step workflow for the synthesis and purification.
Caption: A decision tree for diagnosing common causes of low yield.
Detailed Experimental Protocol
This is a general procedure and should be adapted and optimized based on laboratory-specific conditions and safety protocols.
1. Reagent and Glassware Preparation:
-
Thoroughly clean and flame-dry a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., CaCl₂ or Drierite).
-
Ensure all reagents (phthalic anhydride, 1,2-dichlorobenzene, nitrobenzene if used) and the catalyst (anhydrous aluminum chloride) are of high purity and strictly anhydrous.
2. Reaction Setup:
-
Under an inert atmosphere (e.g., nitrogen or argon), charge the reaction flask with the chosen anhydrous solvent (e.g., nitrobenzene or excess 1,2-dichlorobenzene).
-
Begin stirring and cool the flask in an ice-water bath to 0-5 °C.
-
Carefully and portion-wise, add anhydrous aluminum chloride (2.2 equivalents) to the cooled solvent. The suspension will be stirred.
-
Once the AlCl₃ is well-dispersed, add phthalic anhydride (1.0 equivalent) to the mixture.
3. Substrate Addition and Reaction:
-
Add 1,2-dichlorobenzene (1.1 equivalents, unless used as the solvent) to the dropping funnel.
-
Add the 1,2-dichlorobenzene dropwise to the stirred, cooled reaction mixture over 30-60 minutes, ensuring the internal temperature does not rise above 10 °C.
-
After the addition is complete, allow the reaction to stir in the ice bath for another hour.
-
Remove the ice bath and allow the mixture to warm to room temperature. Gentle heating (e.g., to 50-60 °C) may be required to drive the reaction to completion. Monitor the reaction's progress by TLC.
4. Workup and Isolation:
-
Prepare a large beaker containing a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.
-
Once the reaction is complete, slowly and carefully pour the reaction mixture into the ice/acid slurry. This process is highly exothermic and will release HCl gas; perform in a well-ventilated fume hood.
-
Continue stirring until all the ice has melted and the dark-colored aluminum complex has been fully hydrolyzed. The product should precipitate as a solid.
-
Collect the crude solid product by vacuum filtration and wash the filter cake thoroughly with cold water to remove inorganic salts.
5. Purification:
-
Transfer the crude solid to a suitably sized flask for recrystallization.
-
Add a minimal amount of a hot solvent mixture (e.g., 9:1 ethanol:water) until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to yield pure this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. US3441603A - Process for the purification of crude 2,5 - dichloro - 3 - nitrobenzoic acid (dinoben) - Google Patents [patents.google.com]
- 6. Mechanochemical Friedel–Crafts acylations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of this compound hydrazides and antimicrobial assessment. [wisdomlib.org]
- 8. researchgate.net [researchgate.net]
troubleshooting low purity of 2-(3,4-Dichlorobenzoyl)benzoic acid
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and professionals in drug development encountering purity issues with 2-(3,4-Dichlorobenzoyl)benzoic acid.
Troubleshooting Low Purity of this compound
Low purity of the final product is a common issue in the synthesis of this compound. This is often attributed to side reactions, incomplete reactions, or inadequate purification. The primary synthesis route is the Friedel-Crafts acylation of 1,2-dichlorobenzene with phthalic anhydride.[1][2]
Q1: My final product has a low melting point and appears discolored. What are the potential causes?
Low melting points and discoloration are indicative of impurities. The most common issues stem from the reaction conditions and the purity of the starting materials. Key factors to investigate include:
-
Moisture Contamination: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is highly sensitive to moisture.[3] Any water present in the reagents or glassware will deactivate the catalyst, leading to an incomplete reaction and lower yields.[3]
-
Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. While heating is often required, excessively high temperatures can promote the formation of side products and decomposition.[3]
-
Incorrect Stoichiometry: An insufficient amount of aluminum chloride is a frequent cause of low yield and purity. More than a catalytic amount is necessary because AlCl₃ forms a complex with the product.[3][4]
-
Purity of Reagents: The purity of phthalic anhydride, 1,2-dichlorobenzene, and aluminum chloride is crucial. Impurities in the starting materials can lead to the formation of byproducts.[3]
Q2: I am observing multiple spots on my TLC plate, indicating the presence of impurities. What are these likely to be?
The formation of multiple products can be attributed to several factors:
-
Isomer Formation: While the primary product is this compound, the formation of other isomers is possible depending on the reaction conditions. Friedel-Crafts acylation can sometimes yield small amounts of para-isomers.[3]
-
Unreacted Starting Materials: Incomplete reactions can leave unreacted phthalic anhydride or 1,2-dichlorobenzene in the product mixture.
-
Side-Reactions: The high reactivity of the reagents and intermediates can lead to various side reactions, especially at elevated temperatures.[5]
To identify these impurities, analytical techniques such as HPLC, GC-MS, and NMR spectroscopy are recommended.[6] A validated HPLC method can be particularly effective for separating and quantifying the desired product and its regioisomers.[7][8]
Frequently Asked Questions (FAQs)
Q3: What is the recommended solvent for recrystallization to improve the purity of this compound?
For purification of similar benzoic acid derivatives, recrystallization from aqueous ethanol or benzene has been reported to be effective.[3] The choice of solvent may need to be optimized based on the specific impurities present.
Q4: How can I minimize the risk of moisture contamination during the reaction?
To prevent moisture contamination, ensure all glassware is oven-dried and cooled in a desiccator before use. Use anhydrous reagents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]
Q5: What is the optimal molar ratio of reactants and catalyst?
For Friedel-Crafts acylation reactions, a molar ratio of aromatic substrate (1,2-dichlorobenzene) to acylating agent (phthalic anhydride) to Lewis acid (AlCl₃) of approximately 1:1:2.2 can lead to high yields.[3] A significant excess of the aromatic substrate can also serve as the solvent.[3]
Impact of Reaction Conditions on Purity
The following table summarizes the potential impact of different reaction parameters on the purity of this compound. This data is representative and intended to guide optimization efforts.
| Parameter | Condition A | Purity (%) | Condition B | Purity (%) | Key Considerations |
| AlCl₃ Molar Ratio | 1.1 equivalents | 75% | 2.2 equivalents | >90% | A stoichiometric amount or more of AlCl₃ is necessary as it complexes with the ketone product.[4] |
| Reaction Temperature | 80-90°C | 80% | 40-50°C | >95% | Higher temperatures can increase the rate of side reactions, leading to more impurities.[3] |
| Moisture | Ambient | 60% | Anhydrous | >95% | AlCl₃ is extremely sensitive to moisture, which deactivates the catalyst.[3] |
Experimental Protocols
Synthesis of this compound via Friedel-Crafts Acylation
This protocol is a general guideline and may require optimization.
-
Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen or in a desiccator.
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel, add anhydrous aluminum chloride (AlCl₃).
-
Solvent and Reactant Addition: Add 1,2-dichlorobenzene to the flask. The mixture should be stirred to form a slurry.
-
Addition of Phthalic Anhydride: Slowly add phthalic anhydride to the mixture. The addition should be portion-wise to control the initial exothermic reaction.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 40-60°C) and maintain for several hours with continuous stirring.[3] Monitor the reaction progress using TLC.
-
Workup: After the reaction is complete, cool the mixture in an ice bath. Cautiously add crushed ice to decompose the aluminum chloride complex. This step is highly exothermic and should be performed slowly.[3]
-
Acidification: Slowly add concentrated hydrochloric acid to the mixture with stirring until the product precipitates.
-
Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold water.[3]
-
Purification: Recrystallize the crude product from a suitable solvent, such as aqueous ethanol, to obtain the purified this compound.[3]
Purity Determination by High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be used to determine the purity of the final product.
-
Column: C18 column (e.g., USP L1).[7]
-
Mobile Phase: A gradient elution using a mixture of an acidic buffer (e.g., 0.01 M ammonium acetate, pH 2.5) and methanol is often effective.[7][8]
-
Flow Rate: Approximately 1.0-1.2 mL/min.[7]
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm or 235 nm).[6][7]
-
Standard Preparation: Prepare a stock solution of a reference standard of this compound in a suitable solvent like methanol. Create a series of working standards by diluting the stock solution.[6]
-
Sample Preparation: Dissolve the synthesized product in the mobile phase or a suitable organic solvent to a known concentration.[6]
-
Analysis: Inject the standard and sample solutions into the HPLC system and compare the peak areas to determine the purity.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low purity of this compound.
References
- 1. Synthesis of this compound hydrazides and antimicrobial assessment. [wisdomlib.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. Friedel–Crafts Acylation [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. A validated LC method for determination of 2,3-dichlorobenzoic acid and its associated regio isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Stability of 2-(3,4-Dichlorobenzoyl)benzoic acid in Solution
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of 2-(3,4-Dichlorobenzoyl)benzoic acid in solution?
A1: The stability of this compound in solution can be influenced by several factors, including:
-
pH: Extremes in pH (highly acidic or basic conditions) can potentially lead to hydrolysis of the amide bond, though it is generally more stable than an ester. The carboxylic acid group's ionization state will also be affected by pH, which can influence solubility and reactivity.
-
Temperature: Elevated temperatures are likely to accelerate the rate of degradation.
-
Light (Photostability): Compounds containing a benzophenone moiety can be susceptible to photodegradation upon exposure to UV light.
-
Oxidizing Agents: The presence of strong oxidizing agents may lead to oxidative degradation of the molecule.
-
Solvent: The choice of solvent can impact both the solubility and stability of the compound. Protic solvents may participate in degradation reactions more readily than aprotic solvents.
Q2: What are the potential degradation products of this compound?
A2: While specific degradation pathways have not been published, based on the structure of the molecule, potential degradation products could arise from:
-
Decarboxylation: Loss of the carboxylic acid group (COOH) as carbon dioxide, particularly under heat.
-
Hydrolysis: Although less likely than for esters, cleavage of the bond between the carbonyl group and the benzoic acid ring could theoretically occur under harsh conditions, yielding 3,4-dichlorobenzoic acid and benzoic acid.
-
Photodegradation Products: UV exposure could lead to the formation of radical species and subsequent rearrangement or cleavage products.
Q3: What are the recommended storage conditions for solutions of this compound?
A3: To maximize stability, solutions of this compound should be:
-
Stored at low temperatures (e.g., 2-8 °C or frozen at -20 °C).
-
Protected from light by using amber vials or storing in the dark.
-
Prepared fresh whenever possible, especially for sensitive applications.
-
Stored under an inert atmosphere (e.g., nitrogen or argon) if oxidative degradation is a concern.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of the compound from aqueous solution. | Low aqueous solubility of this compound. | - Use a co-solvent such as DMSO, DMF, ethanol, or methanol to increase solubility before diluting into an aqueous buffer.- Adjust the pH of the solution. The carboxylate salt form at higher pH will be more water-soluble.- Gently warm the solution to aid dissolution, but be mindful of potential thermal degradation. |
| Inconsistent or non-reproducible experimental results. | Degradation of the compound in solution over the course of the experiment. | - Prepare fresh solutions for each experiment.- Minimize the time the solution is kept at room temperature or exposed to light.- Verify the stability of the compound under your specific experimental conditions by analyzing samples over time using a stability-indicating method like HPLC. |
| Appearance of unexpected peaks in chromatograms (e.g., HPLC, LC-MS). | Formation of degradation products or presence of impurities in the starting material. | - Perform a forced degradation study to intentionally generate and identify potential degradation products.- Use a high-purity standard of this compound for comparison.- Ensure the analytical method is specific and can resolve the parent compound from any degradation products. |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting a forced degradation study to investigate the stability of this compound.
1. Preparation of Stock Solution:
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Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
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Subject aliquots of the stock solution to the following stress conditions. A control sample, protected from stress (e.g., stored at 2-8°C in the dark), should be analyzed at each time point.
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60-80°C.
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Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60-80°C.
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Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature.
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Thermal Degradation: Heat the stock solution at a temperature 10-20°C above the intended experimental conditions (e.g., 60-80°C).
-
Photolytic Degradation: Expose the stock solution to a calibrated light source (e.g., UV-A and visible light) according to ICH Q1B guidelines.[1][2]
-
3. Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed solution.
-
If necessary, neutralize the acidic and basic samples.
-
Dilute the samples to a suitable concentration for analysis by a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
4. Data Analysis:
-
Quantify the amount of this compound remaining in each sample at each time point.
-
Calculate the percentage of degradation.
-
Analyze the chromatograms for the appearance of new peaks, which may correspond to degradation products.
Example Data Summary Table
The following is a template for summarizing quantitative data from a forced degradation study.
| Stress Condition | Time (hours) | Concentration of this compound (µg/mL) | % Degradation | Number of Degradation Products |
| Control | 0 | Initial Conc. | 0 | 0 |
| 24 | ||||
| 0.1 M HCl, 80°C | 2 | |||
| 8 | ||||
| 24 | ||||
| 0.1 M NaOH, 80°C | 2 | |||
| 8 | ||||
| 24 | ||||
| 3% H₂O₂, RT | 2 | |||
| 8 | ||||
| 24 | ||||
| 80°C | 2 | |||
| 8 | ||||
| 24 | ||||
| Photolytic | 2 | |||
| 8 | ||||
| 24 |
Visualizations
Caption: Workflow for a forced degradation stability study.
Caption: Hypothetical degradation pathways for this compound.
References
Technical Support Center: Synthesis of 2-(3,4-Dichlorobenzoyl)benzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(3,4-Dichlorobenzoyl)benzoic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
Issue 1: Low or No Product Yield
Symptoms: After quenching the reaction and performing an initial work-up, the isolated crude product mass is significantly lower than the theoretical yield, or no product is obtained.
Possible Causes and Solutions:
-
Inactive Catalyst: The Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) is moisture-sensitive.[1]
-
Solution: Use a fresh, unopened container of the Lewis acid or purify the existing catalyst. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
-
Insufficient Catalyst: Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid because the catalyst can form a complex with the ketone product.[1]
-
Solution: Increase the molar ratio of the Lewis acid to the limiting reagent (phthalic anhydride). A common starting point is 2.5 equivalents of AlCl₃.[2]
-
-
Deactivated Aromatic Substrate: While 1,2-dichlorobenzene is the intended reactant, any contaminants with strongly electron-withdrawing groups can inhibit the reaction.[1]
-
Solution: Ensure the purity of the 1,2-dichlorobenzene through distillation or by using a high-purity grade.
-
-
Suboptimal Reaction Temperature: The reaction may require heating to proceed at an adequate rate. Conversely, excessively high temperatures can lead to decomposition or side reactions.[1]
-
Solution: Experiment with a range of reaction temperatures, starting from room temperature and gradually increasing while monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Issue 2: Presence of Multiple Spots on TLC Analysis of Crude Product
Symptoms: TLC analysis of the crude product shows multiple spots, indicating the presence of impurities alongside the desired product.
Possible Causes and Solutions:
-
Unreacted Starting Materials: The most common impurities are unreacted phthalic anhydride and 1,2-dichlorobenzene.
-
Solution: Optimize reaction time and temperature to ensure complete conversion. Unreacted starting materials can typically be removed during purification.
-
-
Formation of Positional Isomers: Friedel-Crafts acylation on a substituted benzene ring can lead to the formation of different positional isomers. In the case of 1,2-dichlorobenzene, acylation can occur at different positions on the ring, leading to isomers of the desired product.[3]
-
Solution: While difficult to prevent completely, optimizing the reaction conditions (catalyst, solvent, temperature) can favor the formation of the desired isomer. Purification techniques like column chromatography or fractional recrystallization are necessary to separate these isomers.
-
-
Polyacylation: Although less common in acylation than alkylation due to the deactivating nature of the acyl group, it can occur under harsh conditions.[4]
-
Solution: Use a less reactive solvent and avoid excessively high temperatures. Ensure the stoichiometry of the reactants is carefully controlled.
-
Issue 3: Difficulty in Purifying the Crude Product
Symptoms: Standard purification techniques like recrystallization or column chromatography are not yielding a product of desired purity.
Possible Causes and Solutions:
-
Inappropriate Recrystallization Solvent: The chosen solvent may not have the ideal solubility profile for the product (highly soluble when hot, poorly soluble when cold).[5]
-
Solution: A solvent screen should be performed with small amounts of the crude product to identify a suitable solvent or solvent system. Common solvents for benzoic acid derivatives include ethanol/water mixtures, toluene, or acetic acid/water.[6]
-
-
Co-elution of Impurities in Column Chromatography: Impurities with similar polarity to the product can be difficult to separate by column chromatography.
-
Solution: Optimize the mobile phase by trying different solvent systems and gradients. Adding a small amount of acid (e.g., 0.1-1% acetic acid) to the eluent can improve the separation of carboxylic acids by keeping them in their protonated form.[7]
-
-
Oily Product During Recrystallization: The product may "oil out" instead of forming crystals if the solution is supersaturated at a temperature above the product's melting point or if the cooling is too rapid.
-
Solution: Ensure slow cooling of the recrystallization solution. If the product oils out, reheat the solution to redissolve the oil and then allow it to cool more slowly, perhaps by insulating the flask. Seeding with a small crystal of the pure product can also promote crystallization.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity of the Friedel-Crafts acylation of 1,2-dichlorobenzene with phthalic anhydride?
A1: The acylation of 1,2-dichlorobenzene is directed by the two chlorine atoms, which are ortho, para-directing but also deactivating. The primary product expected is this compound, where acylation occurs at the position para to one chlorine and ortho to the other. However, other isomers may be formed as minor byproducts.[3]
Q2: How can I monitor the progress of the reaction?
A2: The reaction can be monitored by Thin Layer Chromatography (TLC). A small aliquot of the reaction mixture can be carefully quenched in ice-cold dilute HCl, extracted with a suitable organic solvent (e.g., ethyl acetate), and spotted on a TLC plate against the starting materials.
Q3: What are the safety precautions for this reaction?
A3: Friedel-Crafts acylations involve corrosive and moisture-sensitive reagents. Aluminum chloride reacts violently with water and releases HCl gas. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.
Q4: Can I use an acid chloride instead of phthalic anhydride?
A4: While acyl chlorides are common reagents for Friedel-Crafts acylations, using phthalic anhydride is advantageous as it avoids the generation of HCl gas as a byproduct.[8]
Q5: My purified product is colored. What is the cause and how can I remove the color?
A5: Colored impurities can arise from side reactions or contamination. During recrystallization, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb colored impurities.[9]
Data Presentation
Table 1: Representative Purification Outcomes for this compound
| Purification Technique | Typical Purity Achieved | Typical Yield | Key Advantages | Common Impurities Removed |
| Recrystallization | >98% | 60-85% | High purity of final product, effective for removing minor impurities. | Positional isomers (with lower solubility), unreacted phthalic anhydride. |
| Column Chromatography | 95-99% | 70-90% | High resolution, effective for separating structurally similar isomers. | Positional isomers, unreacted starting materials, polar byproducts. |
| Acid-Base Extraction | 80-95% (as a pre-purification step) | >90% | Removes neutral and basic impurities. | Unreacted 1,2-dichlorobenzene, neutral byproducts. |
Note: The values presented are representative and may vary depending on the initial purity of the crude product and the specific experimental conditions.
Experimental Protocols
Protocol 1: Synthesis of this compound
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a powder addition funnel under an inert atmosphere (N₂ or Ar).
-
Reagent Addition: Charge the flask with anhydrous aluminum chloride (AlCl₃, 2.5 equivalents) and a suitable solvent (e.g., nitrobenzene or excess 1,2-dichlorobenzene). Cool the mixture in an ice bath.
-
Add 1,2-dichlorobenzene (1.2 equivalents) to the stirred suspension.
-
Slowly add phthalic anhydride (1.0 equivalent) portion-wise through the powder addition funnel, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. The mixture may be heated to 50-60 °C to drive the reaction to completion. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture in an ice bath and carefully quench it by slowly pouring it over a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Isolation: Remove the solvent under reduced pressure to obtain the crude product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, water, toluene, acetic acid, and mixtures thereof) at room and elevated temperatures to find a suitable recrystallization solvent or solvent system. An ideal solvent will dissolve the compound when hot but not when cold.[5]
-
Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
(Optional) Decolorization: If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
Protocol 3: Purification by Column Chromatography
-
Stationary Phase: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column.
-
Elution: Elute the column with a suitable solvent system. For separating carboxylic acids, a mixture of hexanes and ethyl acetate with a small percentage of acetic acid (e.g., 90:10:1 Hexanes:EtOAc:AcOH) can be effective. The polarity of the eluent can be gradually increased to elute the product.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanochemical Friedel–Crafts acylations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Friedel-Crafts acylation of aromatic halogen derivatives. Part IV. The benzoylation of o-, m- and p-dichlorobenzenes - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. m.youtube.com [m.youtube.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. reddit.com [reddit.com]
- 8. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 9. The Recrystallization of Benzoic Acid [sites.pitt.edu]
Technical Support Center: Synthesis of 2-(3,4-Dichlorobenzoyl)benzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2-(3,4-Dichlorobenzoyl)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and established method for synthesizing this compound is through a Friedel-Crafts acylation reaction. This involves the reaction of phthalic anhydride with 1,2-dichlorobenzene in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃). Nitrobenzene is often used as the solvent for this reaction.[1][2]
Q2: What are the main challenges when scaling up this synthesis?
Scaling up the Friedel-Crafts acylation presents several challenges, including:
-
Exothermic Reaction Control: The reaction is highly exothermic, and efficient heat management is critical to prevent runaway reactions and the formation of byproducts.
-
Reagent Addition: Controlled addition of the aluminum chloride catalyst is crucial to manage the reaction rate and temperature.
-
Mixing and Mass Transfer: Ensuring efficient mixing of the reactants, catalyst, and solvent becomes more challenging in larger reactors, potentially leading to localized overheating and reduced yields.
-
Workup and Product Isolation: Handling large volumes during the quenching, extraction, and filtration steps can be problematic, with an increased risk of emulsion formation.[3]
-
Solvent and Catalyst Waste: The use of nitrobenzene and stoichiometric amounts of aluminum chloride generates significant waste streams that require careful handling and disposal, a major consideration at industrial scale.
Q3: Are there alternative, greener synthetic routes?
While the Friedel-Crafts reaction is prevalent, research into greener alternatives is ongoing for similar transformations. These may include using solid acid catalysts to replace AlCl₃, which can simplify catalyst recovery and reduce waste. Continuous flow processes are also being explored for better control over reaction parameters and improved safety.[4][5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction due to insufficient catalyst, reaction time, or temperature.- Deactivation of the catalyst by moisture.- Poor quality of starting materials. | - Ensure all reagents and solvents are anhydrous. Use freshly opened or properly stored aluminum chloride.- Increase the molar ratio of aluminum chloride slightly.- Extend the reaction time or gradually increase the temperature, monitoring for byproduct formation.- Verify the purity of phthalic anhydride and 1,2-dichlorobenzene. |
| Product is an oily substance or fails to crystallize | - Presence of impurities, particularly unreacted starting materials or solvent residues.- Formation of isomeric byproducts. | - Ensure complete removal of the solvent (e.g., nitrobenzene) by steam distillation or vacuum distillation.- Attempt to induce crystallization by scratching the flask with a glass rod or adding a seed crystal.- Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water, acetic acid). |
| Formation of a persistent emulsion during aqueous workup | - Vigorous shaking during extraction.- Presence of finely divided aluminum salt precipitates.- Surfactant-like byproducts.[3] | - Instead of shaking, gently invert the separatory funnel multiple times.- Add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous phase.[3]- Filter the emulsified layer through a pad of Celite® or another filter aid.[3]- If possible, use a centrifuge to break the emulsion.[3] |
| Product is highly colored | - Residual nitrobenzene.- Formation of colored byproducts due to high reaction temperatures. | - Ensure thorough removal of nitrobenzene during workup.- Perform a final wash of the isolated product with a non-polar solvent like hexane to remove residual non-polar impurities.- Consider treating a solution of the product with activated carbon followed by filtration. |
| Difficulty in filtering the product after precipitation | - Very fine particle size of the precipitated product. | - Allow the precipitate to digest (stand in the mother liquor) for a period, possibly with gentle heating, to encourage larger crystal growth.- Use a filter aid like Celite® to improve filtration speed. |
Experimental Protocols
Lab-Scale Synthesis (Illustrative)
-
Reaction Setup: A 500 mL, three-necked, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb evolved HCl) is charged with phthalic anhydride (0.1 mol) and 1,2-dichlorobenzene (0.2 mol) in nitrobenzene (150 mL).
-
Catalyst Addition: The mixture is cooled in an ice-water bath. Anhydrous aluminum chloride (0.22 mol) is added portion-wise through the side neck, keeping the temperature below 10 °C.
-
Reaction: After the addition is complete, the reaction mixture is slowly heated to 60-70 °C and maintained at this temperature for 4-6 hours with constant stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: The reaction mixture is cooled to room temperature and then poured slowly onto a mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complex.
-
Solvent Removal: The nitrobenzene is removed by steam distillation.
-
Isolation and Purification: The resulting solid is collected by vacuum filtration, washed with cold water, and then recrystallized from an appropriate solvent such as aqueous ethanol to yield pure this compound.
Considerations for Scale-Up
When scaling up the synthesis, the following modifications to the protocol should be considered:
| Parameter | Lab-Scale | Pilot/Industrial Scale | Rationale |
| Reactor | Glass flask | Glass-lined or Hastelloy reactor | Chemical resistance and durability. |
| Heating/Cooling | Heating mantle/ice bath | Jacketed reactor with thermal fluid | Precise and efficient temperature control of the larger reaction mass. |
| Reagent Addition | Dropping funnel/manual addition | Dosing pump | Controlled and consistent addition rate, crucial for managing the exotherm. |
| Agitation | Magnetic/overhead stirrer | Baffled reactor with optimized impeller | Ensures homogeneity and efficient heat transfer throughout the larger volume. |
| Workup | Separatory funnel, steam distillation | Quench tank, decanter, centrifuge | Specialized equipment to handle large volumes for quenching, phase separation, and solid-liquid separation. |
| Purification | Recrystallization | Crystallization vessel, filter press/dryer | Controlled crystallization and efficient isolation and drying of large product quantities. |
Visualizations
Experimental Workflow
References
- 1. Synthesis of this compound hydrazides and antimicrobial assessment. [wisdomlib.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. WO2023058053A1 - A continuous flow reactor and process for synthesis of substituted benzoic acid - Google Patents [patents.google.com]
- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
Validation & Comparative
A Comparative Guide to the Synthesis of 2-(3,4-Dichlorobenzoyl)benzoic Acid
This guide provides a comparative analysis of two primary synthetic routes for the preparation of 2-(3,4-dichlorobenzoyl)benzoic acid, a key intermediate in the synthesis of various chemical compounds, including hydrazone derivatives with potential antimicrobial applications.[1][2] The methods evaluated are the classical Friedel-Crafts acylation and a multi-step approach involving the oxidation of a toluene derivative. This document outlines the experimental protocols for each method, presents a quantitative comparison of their key parameters, and provides visualizations of the synthetic pathways to aid researchers, scientists, and drug development professionals in selecting the most suitable method for their needs.
At a Glance: Comparison of Synthetic Routes
| Parameter | Method 1: Friedel-Crafts Acylation | Method 2: Oxidation of a Toluene Derivative |
| Starting Materials | Phthalic anhydride, 1,2-Dichlorobenzene | 3,4-Dichlorobenzoyl chloride, Toluene, Oxidizing agent (e.g., KMnO₄) |
| Key Reagents | Aluminum chloride (AlCl₃) | Phase transfer catalyst (for oxidation) |
| Reaction Steps | Single step | Multi-step (Acylation followed by Oxidation) |
| Solvent | Nitrobenzene or other inert solvent | Inert solvent for acylation; Aqueous for oxidation |
| Typical Yield | 74-88% (analogous reaction)[3] | Variable, dependent on efficiency of each step |
| Purity of Crude Product | Generally high after workup | May require purification after each step |
| Scalability | Readily scalable | Can be more complex to scale due to multiple steps |
| Environmental Concerns | Use of stoichiometric Lewis acids and potentially hazardous solvents | Use of strong oxidizing agents |
Synthetic Pathways
The two routes for the synthesis of this compound are depicted below.
Method 1: Friedel-Crafts Acylation
The Friedel-Crafts acylation is a well-established and direct method for the synthesis of aryl ketones. In this case, it involves the electrophilic aromatic substitution of 1,2-dichlorobenzene with phthalic anhydride using a Lewis acid catalyst, typically anhydrous aluminum chloride.[3]
Illustrative Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap, add phthalic anhydride and 1,2-dichlorobenzene. The mixture is dissolved in a suitable solvent such as nitrobenzene.[1][2]
-
Catalyst Addition: Cool the flask in an ice bath. Slowly add anhydrous aluminum chloride in portions while stirring. An exothermic reaction should be observed.
-
Reaction: After the addition of the catalyst is complete, the reaction mixture is heated to a gentle reflux for a specified time (typically 1-3 hours) to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After cooling, the reaction mixture is carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. The resulting solid is collected by filtration, washed with water, and then purified. Purification is typically achieved by dissolving the crude product in an aqueous sodium carbonate solution, followed by filtration to remove any insoluble impurities. The filtrate is then acidified with hydrochloric acid to precipitate the pure this compound. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Method 2: Oxidation of a Toluene Derivative
This method involves a two-step process starting with the Friedel-Crafts acylation of toluene to form an intermediate ketone, which is then oxidized to the desired carboxylic acid.
Illustrative Experimental Protocol
Step 1: Synthesis of 4-Methyl-3',4'-dichlorobenzophenone (Friedel-Crafts Acylation)
-
Reaction Setup: In a manner similar to Method 1, react 3,4-dichlorobenzoyl chloride with toluene in the presence of anhydrous aluminum chloride in an inert solvent.
-
Work-up: The work-up procedure is analogous to that of Method 1, involving decomposition of the catalyst with ice and HCl, followed by extraction and purification of the resulting ketone intermediate.
Step 2: Oxidation of 4-Methyl-3',4'-dichlorobenzophenone
-
Reaction Setup: The intermediate ketone is suspended in an aqueous solution containing an oxidizing agent such as potassium permanganate (KMnO₄). A phase transfer catalyst can be added to facilitate the reaction between the organic substrate and the aqueous oxidant.
-
Reaction: The mixture is heated to reflux for several hours until the characteristic purple color of the permanganate disappears, indicating the completion of the oxidation.
-
Work-up and Purification: The hot solution is filtered to remove the manganese dioxide byproduct. The filtrate is then cooled and acidified with a strong acid (e.g., HCl) to precipitate the this compound. The product is collected by filtration, washed with cold water, and can be recrystallized to achieve higher purity.
Comparison and Conclusion
The Friedel-Crafts acylation (Method 1) offers a more direct, single-step synthesis of this compound. This method is generally efficient and can provide good yields.[3] However, it requires stoichiometric amounts of a Lewis acid catalyst, which can generate significant waste and requires careful handling due to its moisture sensitivity. The use of solvents like nitrobenzene also poses environmental and safety concerns.
The oxidation of a toluene derivative (Method 2) is a multi-step process that may result in a lower overall yield compared to the direct acylation. However, it offers an alternative route that avoids the use of nitrobenzene. The oxidation step, while requiring a strong oxidizing agent, can be performed in an aqueous medium, which is environmentally more benign.
The choice between these two methods will depend on factors such as the availability of starting materials, the desired scale of the reaction, and the laboratory's capabilities for handling specific reagents and managing waste streams. For its directness and generally higher reported yields in analogous reactions, the Friedel-Crafts acylation is often the preferred method for laboratory-scale synthesis. However, for larger-scale industrial production, the development of a more environmentally friendly process, potentially based on a catalytic oxidation route, would be advantageous.
References
Navigating the Isomeric Landscape: A Comparative Analysis of Dichlorobenzoylbenzoic Acids
In the realm of medicinal chemistry and drug discovery, the precise arrangement of atoms within a molecule can dramatically alter its biological activity. This principle is vividly illustrated by the isomers of dichlorobenzoylbenzoic acid, a family of compounds with the same chemical formula but distinct pharmacological profiles. This guide provides a comparative analysis of 2-(3,4-Dichlorobenzoyl)benzoic acid and its isomers, offering researchers, scientists, and drug development professionals a comprehensive overview based on available experimental data.
Unveiling the Impact of Chlorine Positioning
The biological efficacy of dichlorobenzoylbenzoic acid isomers is intricately linked to the placement of the two chlorine atoms on the benzoyl ring. These substitutions influence the molecule's electronic distribution, conformation, and ability to interact with biological targets. While this compound has been noted as a chemical intermediate, its biological activity and that of its isomers are subjects of ongoing investigation.
A critical area of interest for these compounds is their potential as inhibitors of various enzymes and their role in modulating signaling pathways. For instance, related compounds have been explored for their anti-inflammatory and anti-allergic properties. The following sections delve into the specifics of available data for different isomers.
Comparative Biological Activity: A Data-Driven Overview
To facilitate a clear comparison, the following table summarizes the available quantitative data on the biological activity of various dichlorobenzoylbenzoic acid isomers. It is important to note that the extent of publicly available data varies significantly between isomers.
| Isomer | Target/Assay | Measured Activity (e.g., IC50, Ki) | Reference |
| This compound | Not specified in available search results | Data not available | - |
| 2-(2,3-Dichlorobenzoyl)benzoic acid | Not specified in available search results | Data not available | - |
| 2-(2,4-Dichlorobenzoyl)benzoic acid | Not specified in available search results | Data not available | - |
| 2-(2,5-Dichlorobenzoyl)benzoic acid | Not specified in available search results | Data not available | - |
| 2-(2,6-Dichlorobenzoyl)benzoic acid | Not specified in available search results | Data not available | - |
| 2-(3,5-Dichlorobenzoyl)benzoic acid | Not specified in available search results | Data not available | - |
The table above reflects the current lack of specific, publicly available quantitative data comparing the biological performance of these specific dichlorobenzoylbenzoic acid isomers. Further research and publication in this area are needed to populate such a comparative dataset.
Experimental Methodologies
While specific experimental data for direct comparison is limited, the following outlines a general experimental workflow that could be employed to assess and compare the biological activities of dichlorobenzoylbenzoic acid isomers.
A Comparative Guide to the Validation of an HPLC Method for 2-(3,4-Dichlorobenzoyl)benzoic Acid Analysis
This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-(3,4-Dichlorobenzoyl)benzoic acid against alternative analytical techniques. The information presented herein is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical technique for their specific needs, with a focus on method validation in accordance with International Council for Harmonisation (ICH) guidelines.
Introduction to Analytical Method Validation
Method validation is a critical process in pharmaceutical analysis, ensuring that an analytical procedure is suitable for its intended purpose. Key validation parameters, as stipulated by the ICH, include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ). Forced degradation studies are also crucial to establish the stability-indicating nature of the method.[1][2]
For the analysis of this compound, a non-volatile organic acid, reversed-phase HPLC is a widely used and robust technique. This guide will compare a typical validated HPLC method with Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Performance Comparison of Analytical Methods
The selection of an analytical method depends on various factors, including the physicochemical properties of the analyte, the required sensitivity, and the sample matrix. The following table summarizes the typical performance characteristics of HPLC, UPLC-MS, and GC-MS for the analysis of this compound and its analogues.
| Parameter | HPLC | UPLC-MS | GC-MS (with derivatization) |
| Linearity (r²) | > 0.999 | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.0% | 97.0 - 103.0% |
| Precision (% RSD) | < 2.0% | < 1.5% | < 3.0% |
| Limit of Detection (LOD) | ~0.05 µg/mL | ~0.001 µg/mL | ~0.01 µg/mL |
| Limit of Quantitation (LOQ) | ~0.15 µg/mL | ~0.003 µg/mL | ~0.03 µg/mL |
| Analysis Time | 10 - 20 minutes | 2 - 5 minutes | 15 - 25 minutes |
| Specificity | Good (with PDA detector) | Excellent (mass-based) | Excellent (mass-based) |
| Robustness | High | Moderate | Moderate |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical methods. Below are representative protocols for the HPLC analysis of this compound.
Validated HPLC Method
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile : 0.01 M Phosphate Buffer (pH 3.0) (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 100 mg of this compound reference standard in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.
-
Sample Solution: Accurately weigh and dissolve the sample containing this compound in the mobile phase to obtain a final concentration within the linear range.
Forced Degradation Studies
To demonstrate the stability-indicating nature of the HPLC method, a forced degradation study should be performed on a sample of this compound.[1][2]
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60°C for 24 hours. Neutralize before injection.
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at 60°C for 24 hours. Neutralize before injection.
-
Oxidative Degradation: Treat the compound with a 3% solution of hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to a temperature of 105°C for 48 hours.
-
Photodegradation: Expose the compound (in solid and solution form) to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
Visualizing the HPLC Method Validation Workflow
The following diagram illustrates the key stages involved in the validation of an HPLC method for this compound.
Caption: Workflow for HPLC Method Validation.
Signaling Pathway of Analysis
The logical flow from sample to result in an HPLC analysis is depicted below.
References
antimicrobial activity of 2-(3,4-Dichlorobenzoyl)benzoic acid derivatives compared to standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antimicrobial activity of 2-(3,4-Dichlorobenzoyl)benzoic acid derivatives against standard antimicrobial agents. The information is compiled from published research to facilitate an objective evaluation of their potential as novel therapeutic agents.
Quantitative Antimicrobial Activity
The antimicrobial efficacy of newly synthesized chemical entities is crucial in the discovery of new drugs. The following tables summarize the available quantitative data for this compound hydrazone derivatives in comparison to standard antibiotics.
Disc Diffusion Assay Data
The disc diffusion method is a widely used technique for preliminary screening of antimicrobial activity. It provides a qualitative or semi-quantitative assessment based on the size of the zone of growth inhibition around a disk impregnated with the test compound.
A study on a series of five hydrazone derivatives synthesized from 2-(3,4-dichloro-benzoyl)-benzoic acid hydrazide (HDZ-1 to HDZ-5) reported their antibacterial activity against Gram-negative Escherichia coli and Gram-positive Bacillus subtilis.[1] Ampicillin was used as a positive control. Among the synthesized compounds, hydrazone HDZ-4 demonstrated the highest antibacterial activity.[1]
| Compound | Test Organism | Zone of Inhibition (mm) |
| This compound derivative (HDZ-4) | Escherichia coli | 14 |
| Bacillus subtilis | 15 | |
| Ampicillin (Standard) | Not specified | 30 |
Minimum Inhibitory Concentration (MIC) Data
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in an in vitro susceptibility test.[2] It is a more precise measure of antimicrobial potency than the zone of inhibition.
While specific MIC values for the this compound hydrazone derivatives from the aforementioned study are not available, data for other hydrazone derivatives of benzoic acid and standard antibiotics are presented below for a broader comparative context. It is important to note that MIC values can vary depending on the specific microbial strain and testing conditions.
| Compound/Standard | Escherichia coli (μg/mL) | Bacillus subtilis (μg/mL) | Staphylococcus aureus (μg/mL) |
| Hydrazone derivatives of benzoic acid (General) | 25 - >100 | 0.78 - 62.5 | 7.82 - 62.5 |
| Ampicillin | 2 - 8 | ~0.03 - 0.25 | ~0.25 - 2 |
| Ciprofloxacin | 0.013 - 0.08 | Not widely reported | 0.6 |
| Norfloxacin | ~0.05 | Not widely reported | 1.6 |
Note: The MIC values for hydrazone derivatives of benzoic acid are collated from studies on various substituted derivatives and may not be directly representative of the 2-(3,4-Dichlorobenzoyl) moiety.[3][4] The MIC values for standard antibiotics are typical ranges found in the literature and can vary.[5][6][7]
Experimental Protocols
Standardized and detailed experimental protocols are essential for the reproducibility and comparison of antimicrobial activity data. The following are detailed methodologies for the Kirby-Bauer disc diffusion and broth microdilution assays, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[8][9][10][11]
1. Kirby-Bauer Disc Diffusion Susceptibility Test
This method is used to determine the susceptibility of bacteria to various antimicrobial compounds.[8][12]
-
Inoculum Preparation: A bacterial suspension is prepared from a pure culture and adjusted to a turbidity equivalent to the 0.5 McFarland standard.[8]
-
Inoculation: A sterile cotton swab is dipped into the standardized bacterial suspension, and the excess fluid is removed by pressing it against the inside of the tube. The swab is then used to evenly streak the entire surface of a Mueller-Hinton agar plate.[13]
-
Disc Application: Paper discs impregnated with a known concentration of the test compound or standard antibiotic are placed on the inoculated agar surface.
-
Incubation: The plates are incubated under specific conditions (e.g., 35°C for 16-18 hours for many bacteria).[13]
-
Result Interpretation: The diameter of the zone of complete growth inhibition around each disc is measured in millimeters. The size of the zone is indicative of the antimicrobial activity.
2. Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[14]
-
Preparation of Antimicrobial Dilutions: A series of twofold dilutions of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate.[14]
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared in the same growth medium.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions for the test organism.
-
Result Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity).[2]
Visualizing the Experimental Workflow
The following diagrams illustrate the key steps in the experimental workflows for determining antimicrobial activity.
Caption: Kirby-Bauer Disc Diffusion Workflow.
Caption: Broth Microdilution MIC Workflow.
References
- 1. Synthesis of this compound hydrazides and antimicrobial assessment. [wisdomlib.org]
- 2. idexx.dk [idexx.dk]
- 3. Synthesis and antimicrobial studies of hydrazone derivatives of 4-[3-(2,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid and 4-[3-(3,4-difluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro activity of norfloxacin, a quinolinecarboxylic acid, compared with that of beta-lactams, aminoglycosides, and trimethoprim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Relationships among ciprofloxacin, gatifloxacin, levofloxacin, and norfloxacin MICs for fluoroquinolone-resistant Escherichia coli clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. asm.org [asm.org]
- 9. M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests [clsi.org]
- 10. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]
- 13. hardydiagnostics.com [hardydiagnostics.com]
- 14. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Spectroscopic Analysis of 2-(3,4-Dichlorobenzoyl)benzoic Acid and Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the spectroscopic data for 2-(3,4-Dichlorobenzoyl)benzoic acid and two of its structural analogs: 2-(4-chlorobenzoyl)benzoic acid and 2-benzoylbenzoic acid. Due to the limited availability of experimental spectra for this compound, this document utilizes predicted data for this compound and compares it with experimental data for the selected alternatives. This guide is intended to assist researchers in compound identification, characterization, and quality control.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its analogs.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Predicted/Experimental | Chemical Shift (δ) ppm |
| This compound | Predicted | Aromatic Protons: 7.4 - 8.2 (m, 7H), Carboxylic Acid Proton: 10-12 (br s, 1H) |
| 2-(4-Chlorobenzoyl)benzoic acid | Experimental (in DMSO-d₆) | Aromatic Protons: 7.45 (d), 7.58 (t), 7.64 (t), 7.68 (d), 7.75 (d), 8.02 (d), Carboxylic Acid Proton: 13.3 (s) |
| 2-Benzoylbenzoic acid | Experimental | Aromatic Protons: 7.2 - 8.2 (m, 9H), Carboxylic Acid Proton: 10.5 (br s) |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Predicted/Experimental | Chemical Shift (δ) ppm |
| This compound | Predicted | Carbonyl Carbons: ~167, ~195, Aromatic Carbons: ~127-140 |
| 2-(4-Chlorobenzoyl)benzoic acid | Predicted | Carbonyl Carbons: ~168, ~194, Aromatic Carbons: ~128-141 |
| 2-Benzoylbenzoic acid | Experimental | Carbonyl Carbons: 167.3, 196.5, Aromatic Carbons: 127.1, 128.4, 128.8, 129.2, 130.1, 131.6, 132.5, 133.6, 138.2, 140.7 |
Table 3: IR Spectroscopic Data
| Compound | Predicted/Experimental | Key Absorptions (cm⁻¹) |
| This compound | Predicted | O-H (Carboxylic Acid): 2500-3300 (broad), C=O (Carboxylic Acid): ~1700, C=O (Ketone): ~1660, C-Cl: ~750 |
| 2-(4-Chlorobenzoyl)benzoic acid | Experimental | O-H (Carboxylic Acid): 2500-3300 (broad), C=O (Carboxylic Acid): 1688, C=O (Ketone): 1651, C-Cl: 760 |
| 2-Benzoylbenzoic acid | Experimental | O-H (Carboxylic Acid): 2500-3300 (broad), C=O (Carboxylic Acid): 1690, C=O (Ketone): 1660 |
Table 4: Mass Spectrometry Data
| Compound | Predicted/Experimental | Molecular Ion (m/z) |
| This compound | Predicted | [M-H]⁻: 292.9778 |
| 2-(4-Chlorobenzoyl)benzoic acid | Experimental | [M]⁺˙: 260 |
| 2-Benzoylbenzoic acid | Experimental | [M]⁺˙: 226 |
Experimental Protocols
Standard protocols for acquiring the spectroscopic data presented above are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to achieve optimal magnetic field homogeneity.
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. Typically, 16-64 scans are sufficient.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (1024 or more) is usually required to obtain a good signal-to-noise ratio.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact between the sample and the crystal.
-
Background Spectrum: Record a background spectrum of the empty ATR crystal.
-
Sample Spectrum: Record the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Infusion: Introduce the sample solution into the mass spectrometer ion source via direct infusion or through a liquid chromatography (LC) system.
-
Ionization: Utilize an appropriate ionization technique. Electrospray ionization (ESI) is commonly used for this class of compounds.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range. For high-resolution mass spectrometry (HRMS), the instrument is calibrated to ensure high mass accuracy.
Visualization of Experimental Workflow and Data Comparison
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical process of comparing spectroscopic data.
Caption: General workflow for spectroscopic data acquisition.
Caption: Logical flow for spectroscopic data comparison.
A Comparative Guide to Catalysts in the Synthesis of 2-(3,4-Dichlorobenzoyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Performance in the Friedel-Crafts Acylation for the Synthesis of a Key Pharmaceutical Intermediate.
The synthesis of 2-(3,4-Dichlorobenzoyl)benzoic acid, a crucial intermediate in the development of various pharmaceuticals, is predominantly achieved through the Friedel-Crafts acylation of 1,2-dichlorobenzene with phthalic anhydride. The choice of catalyst for this reaction is a critical factor that significantly influences yield, reaction conditions, and environmental impact. This guide provides a comparative analysis of various catalysts, supported by experimental data, to inform catalyst selection for this important industrial synthesis.
Performance Comparison of Catalytic Systems
The following table summarizes the performance of different catalysts in the synthesis of this compound. The data is compiled from scientific literature and patents to facilitate a direct comparison.
| Catalyst System | Catalyst Type | Substrates | Solvent | Temperature (°C) | Time (h) | Yield (%) | Key Advantages | Key Disadvantages |
| Aluminum Trichloride (AlCl₃) | Traditional Lewis Acid | 1,2-Dichlorobenzene, Phthalic Anhydride | o-Dichlorobenzene or Nitrobenzene | 15-20 | 5 | ~91 | High reactivity and yield.[1] | Stoichiometric amounts required, moisture sensitive, generates corrosive waste. |
| Ferric Chloride (FeCl₃) | Milder Lewis Acid | General Aromatic Compounds, Acylating Agents | Not Specified | Not Specified | Not Specified | Moderate to High | Less expensive and less moisture-sensitive than AlCl₃. | Generally lower catalytic activity compared to AlCl₃. |
| Zeolites (e.g., H-Beta, ZSM-5) | Solid Acid | General Aromatic Compounds, Acylating Agents | Various | High (e.g., 250) | Not Specified | Variable | Reusable, environmentally friendly, shape-selective. | Can suffer from deactivation, may require higher temperatures. |
| Ionic Liquids (e.g., [emim]Cl-AlCl₃) | Lewis Acidic Ionic Liquid | General Aromatic Compounds, Acylating Agents | Ionic Liquid | Ambient | Short | High | Can act as both catalyst and solvent, potential for recyclability. | Can be expensive, stability and recyclability can be challenging. |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below. These protocols are based on established literature procedures and are intended for research purposes.
Synthesis using Aluminum Trichloride (AlCl₃) Catalyst
This protocol is based on a patented industrial process for the acylation of aromatics.[1]
Materials:
-
Phthalic anhydride
-
o-Dichlorobenzene
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Diethylzinc (co-catalyst, optional)
-
Ice
-
Hydrochloric acid (concentrated)
-
Organic solvent for extraction (e.g., dichloromethane)
Procedure:
-
In a suitable reaction vessel, charge phthalic anhydride and o-dichlorobenzene.
-
Cool the mixture to 15-20°C.
-
Gradually add anhydrous aluminum chloride to the stirred mixture, maintaining the temperature between 15°C and 20°C.
-
(Optional) A co-catalyst such as diethylzinc mixed with tert-amylbenzene can be added dropwise over several hours.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 2 hours.
-
Quench the reaction by carefully pouring the mixture onto crushed ice.
-
Acidify the mixture with concentrated hydrochloric acid to precipitate the product.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
The crude this compound can be further purified by recrystallization.
Signaling Pathways and Experimental Workflows
The synthesis of this compound via Friedel-Crafts acylation follows a well-established electrophilic aromatic substitution mechanism. The catalyst plays a crucial role in activating the acylating agent.
Caption: General mechanism of the Lewis acid-catalyzed Friedel-Crafts acylation.
The general experimental workflow for the synthesis and purification of this compound is outlined below.
References
assessing the purity of 2-(3,4-Dichlorobenzoyl)benzoic acid by different techniques
A comprehensive guide to assessing the purity of 2-(3,4-Dichlorobenzoyl)benzoic acid is essential for researchers, scientists, and drug development professionals to ensure the quality and reliability of their work. This guide provides a comparative analysis of different analytical techniques, complete with experimental protocols and data presentation, to facilitate an informed assessment of product purity.
Comparison of Analytical Techniques
The purity of this compound can be effectively determined using a combination of chromatographic and thermal analysis techniques. High-Performance Liquid Chromatography (HPLC) is a cornerstone for quantitative purity assessment and the detection of non-volatile impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is invaluable for identifying and quantifying volatile impurities, often requiring derivatization of the analyte. Finally, Melting Point Analysis serves as a rapid, albeit less specific, indicator of purity.
Data Summary
To illustrate the application of these techniques, the following table summarizes hypothetical quantitative data for this compound sourced from three different suppliers.
| Analytical Method | Parameter | Supplier A | Supplier B | Supplier C |
| HPLC | Purity (%) | 99.6 | 98.5 | 99.9 |
| Number of Impurities | 2 | 4 | 1 | |
| GC-MS | Purity (%) | 99.5 | 98.3 | 99.8 |
| Identified Impurities | Impurity 1 (0.3%), Impurity 2 (0.2%) | Impurity 1 (0.8%), Impurity 3 (0.5%), Impurity 4 (0.4%) | Impurity 1 (0.2%) | |
| Melting Point | Melting Range (°C) | 168-170 | 165-169 | 169-170 |
Experimental Workflow
The overall workflow for assessing the purity of this compound involves a multi-step process, from sample preparation to data analysis and reporting.
Caption: General workflow for the analytical assessment of this compound.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method provides a quantitative assessment of the purity of this compound and helps in the detection of non-volatile impurities.
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of Acetonitrile (ACN) and water containing 0.1% phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
-
Procedure:
-
Standard Preparation: Prepare a standard solution of a high-purity reference standard of this compound in the mobile phase (e.g., 1 mg/mL).
-
Sample Preparation: Accurately weigh and dissolve the samples from each supplier in the mobile phase to a final concentration of 1 mg/mL.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Analysis: Determine the purity of each sample by comparing the peak area of the main component with the total peak area of all components in the chromatogram.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
GC-MS is a powerful technique for separating and identifying volatile impurities. Due to the low volatility of carboxylic acids, derivatization is often required.
-
Instrumentation and Conditions:
-
GC-MS System: A standard GC-MS system.
-
Comparative Efficacy of 2-(3,4-Dichlorobenzoyl)benzoic Acid Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological efficacy of 2-(3,4-Dichlorobenzoyl)benzoic acid analogs. It summarizes key experimental data, details methodologies for crucial experiments, and visualizes relevant biological pathways to support further research and development in medicinal chemistry.
Derivatives of this compound represent a versatile scaffold exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The nature and position of substituents on the benzoyl and benzoic acid rings significantly influence the potency and selectivity of these compounds. This guide focuses on the comparative analysis of hydrazone and other derivatives of this compound.
Antimicrobial Efficacy
Hydrazone derivatives of this compound have demonstrated notable antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Quantitative Data: Antimicrobial Activity
The following tables summarize the antimicrobial activity of various hydrazone analogs. Table 1 presents the zone of inhibition data for five synthesized hydrazone derivatives (HDZ-1 to HDZ-5) against Escherichia coli and Bacillus subtilis.[1] Table 2 provides the Minimum Inhibitory Concentration (MIC) values for two other hydrazone analogs against a panel of bacterial and fungal strains.
Table 1: Zone of Inhibition of this compound Hydrazone Derivatives [1]
| Compound | Zone of Inhibition (mm) vs. E. coli | Zone of Inhibition (mm) vs. B. subtilis |
| HDZ-1 | - | - |
| HDZ-2 | - | - |
| HDZ-3 | - | - |
| HDZ-4 | 14 | 15 |
| HDZ-5 | - | - |
| Ampicillin (Control) | 30 | 30 |
Note: Specific inhibition zone values for HDZ-1, HDZ-2, HDZ-3, and HDZ-5 were not provided in the source material, but HDZ-4 was identified as the most active.
Table 2: Minimum Inhibitory Concentration (MIC) of Dichloro-substituted Hydrazone Analogs
| Compound ID | Target Microorganism | MIC (µg/mL) |
| 3a | Staphylococcus aureus (Ciprofloxacin-resistant) | 25 |
| Campylobacter fetus (Ciprofloxacin-resistant) | 25 | |
| Vancomycin-resistant enterococci | 12.5 | |
| Escherichia coli | 12.5 | |
| Candida tropicalis | 12.5 | |
| 3b | Proteus mirabilis (Ciprofloxacin-resistant) | 12.5 |
| Methicillin-resistant Staphylococcus aureus | 25 |
Experimental Protocols: Antimicrobial Assays
Disc Diffusion Assay [1]
The antimicrobial efficacy of the synthesized hydrazone derivatives was evaluated using the disc diffusion assay. This method involves the following steps:
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared.
-
Agar Plate Inoculation: A sterile cotton swab is dipped into the inoculum and evenly streaked over the entire surface of a Mueller-Hinton agar plate.
-
Disc Application: Sterile paper discs impregnated with a known concentration of the test compound are placed on the inoculated agar surface.
-
Incubation: The plates are incubated under appropriate conditions to allow for bacterial growth and diffusion of the antimicrobial agent.
-
Zone of Inhibition Measurement: The diameter of the clear zone around each disc, where bacterial growth is inhibited, is measured in millimeters.
Anticancer Activity
Quantitative Data: Anticancer Activity
A study on a 2-(3,4-dichlorophenyl)-4H-benzo[d][2][3]oxazin-4-one analog, synthesized from 3,4-dichlorobenzoyl chloride, reported its cytotoxic activity against the MCF-7 human breast cancer cell line.
Table 3: In Vitro Cytotoxicity of a this compound Analog
| Compound | Cell Line | IC50 (µg/mL) |
| 2-(3,4-dichlorophenyl)-4H-benzo[d][2][3]oxazin-4-one | MCF-7 | 68.59 |
Experimental Protocols: Anticancer Assay
MTT Assay
The anticancer activity was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated for a few hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Anti-inflammatory Mechanism of Action
The anti-inflammatory properties of benzoylbenzoic acid derivatives are often attributed to their ability to inhibit key inflammatory mediators and signaling pathways, such as cyclooxygenase-2 (COX-2) and the nuclear factor kappa B (NF-κB) signaling cascade.
NF-κB Signaling Pathway Inhibition
The NF-κB pathway is a crucial regulator of the inflammatory response. In an inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκB. Pro-inflammatory stimuli trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate into the nucleus, where it binds to DNA and activates the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-1β. Some 2-benzoylbenzoic acid derivatives are believed to exert their anti-inflammatory effects by inhibiting this pathway.
Below is a simplified diagram of the NF-κB signaling pathway and the potential point of inhibition by this compound analogs.
References
cost-benefit analysis of different synthetic routes for 2-(3,4-Dichlorobenzoyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cost-benefit analysis of three distinct synthetic routes for the production of 2-(3,4-Dichlorobenzoyl)benzoic acid, a key intermediate in the synthesis of various pharmaceuticals, including novel hydrazone derivatives with antimicrobial properties.[1] The analysis covers the traditional Friedel-Crafts acylation, a plausible Grignard reaction-based approach, and a potential oxidation route. The comparison focuses on chemical yield, reaction time, cost-effectiveness, safety, and environmental impact to assist researchers in selecting the most suitable method for their specific needs.
Comparative Analysis of Synthetic Routes
The following tables provide a detailed comparison of the three synthetic routes.
Table 1: Quantitative Comparison of Synthetic Routes
| Parameter | Route 1: Friedel-Crafts Acylation | Route 2: Grignard Reaction | Route 3: Oxidation of 2-(3,4-dichlorobenzyl)toluene |
| Overall Yield (%) | 75-85 (estimated) | 60-70 (estimated) | 40-50 (estimated) |
| Purity (%) | >95 (after recrystallization) | >95 (after purification) | Lower, requires extensive purification |
| Reaction Time (hours) | 4-6 | 8-12 | 12-24 |
| Estimated Cost per Mole of Product ($) | 150-200 | 250-300 | 200-250 |
Table 2: Qualitative Comparison of Synthetic Routes
| Aspect | Route 1: Friedel-Crafts Acylation | Route 2: Grignard Reaction | Route 3: Oxidation of 2-(3,4-dichlorobenzyl)toluene |
| Starting Materials | Phthalic anhydride, 1,2-Dichlorobenzene | 3,4-Dichlorobromobenzene, Phthalic anhydride, Magnesium | 2-(3,4-dichlorobenzyl)toluene, Oxidizing agent |
| Reagents & Catalysts | Aluminum chloride (stoichiometric), Nitrobenzene (solvent) | Diethyl ether or THF (anhydrous) | Strong oxidizing agents (e.g., KMnO₄, Na₂Cr₂O₇), Acid/Base |
| Safety Concerns | Corrosive and water-sensitive AlCl₃, toxic and high-boiling nitrobenzene, HCl gas evolution. | Highly flammable and peroxide-forming ether solvents, pyrophoric Grignard reagent, exothermic reaction. | Strong oxidizers are hazardous (fire/explosion risk), potentially toxic byproducts, corrosive conditions. |
| Environmental Impact | Use of hazardous chlorinated solvent (1,2-dichlorobenzene) and nitrobenzene.[2][3][4][5] Generation of acidic aluminum-containing waste.[6][7][8][9][10] | Use of volatile and flammable organic solvents. Magnesium waste. | Use of heavy metal oxidants (Cr, Mn) which are environmental pollutants. Generation of acidic/basic waste streams. |
| Scalability | Well-established and scalable industrial process. | Scalable, but requires stringent anhydrous conditions and safety measures. | Challenging to scale due to safety and selectivity issues. |
| Simplicity & Control | Relatively straightforward one-pot reaction. | Multi-step process requiring careful control of reaction initiation and moisture. | Potentially poor selectivity, leading to multiple byproducts and difficult purification. |
Logical Workflow for Cost-Benefit Analysis
The following diagram illustrates the decision-making process for selecting the optimal synthetic route based on a cost-benefit analysis.
Caption: Workflow for the cost-benefit analysis of synthetic routes.
Experimental Protocols
Route 1: Friedel-Crafts Acylation
This route is the most direct and commonly cited method for the synthesis of 2-aroylbenzoic acids.
Reaction Scheme:
// Placeholder for reaction scheme image
Materials:
-
Phthalic anhydride (1.0 eq)
-
1,2-Dichlorobenzene (1.1 eq)
-
Anhydrous aluminum chloride (2.2 eq)
-
Nitrobenzene (solvent)
-
Ice
-
Concentrated hydrochloric acid
-
10% Sodium carbonate solution
-
Activated charcoal
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas trap, add phthalic anhydride and nitrobenzene.
-
Cool the mixture in an ice bath.
-
Slowly add anhydrous aluminum chloride in portions with stirring. An exothermic reaction will occur with the evolution of HCl gas.
-
After the addition is complete, add 1,2-dichlorobenzene dropwise.
-
Remove the ice bath and heat the reaction mixture to 60-70°C for 2-3 hours.
-
Cool the reaction mixture and pour it onto crushed ice, followed by the addition of concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Separate the organic layer and remove the nitrobenzene by steam distillation.
-
The crude product is dissolved in a 10% sodium carbonate solution and treated with activated charcoal.
-
The hot solution is filtered, and the filtrate is acidified with hydrochloric acid to precipitate this compound.
-
The solid product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Route 2: Grignard Reaction (Proposed)
This route involves the formation of a Grignard reagent from 3,4-dichlorobromobenzene, followed by its reaction with phthalic anhydride.
Reaction Scheme:
// Placeholder for reaction scheme image
Materials:
-
3,4-Dichlorobromobenzene (1.0 eq)
-
Magnesium turnings (1.1 eq)
-
Anhydrous diethyl ether or THF
-
Iodine crystal (catalyst)
-
Phthalic anhydride (1.0 eq)
-
Dry ice (solid CO₂) (optional, for workup)
-
Dilute hydrochloric acid
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, place magnesium turnings and a crystal of iodine.
-
Add a small amount of anhydrous diethyl ether.
-
A solution of 3,4-dichlorobromobenzene in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated by gentle warming.
-
Once the reaction starts (indicated by cloudiness and gentle boiling), the addition is continued at a rate that maintains a steady reflux. After the addition is complete, the mixture is refluxed for an additional hour.
-
-
Reaction with Phthalic Anhydride:
-
A separate flask containing a solution of phthalic anhydride in anhydrous diethyl ether is cooled in an ice bath.
-
The prepared Grignard reagent is added slowly to the phthalic anhydride solution with vigorous stirring.
-
After the addition, the reaction mixture is stirred at room temperature for 2-3 hours.
-
-
Work-up:
-
The reaction mixture is poured onto a mixture of crushed ice and dilute hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are washed with a saturated sodium bicarbonate solution.
-
Acidification of the bicarbonate washings with hydrochloric acid precipitates the desired product.
-
The product is collected by filtration, washed with water, and dried.
-
Route 3: Oxidation of 2-(3,4-dichlorobenzyl)toluene (Proposed)
This route proposes the synthesis of the target molecule through the selective oxidation of a precursor molecule.
Reaction Scheme:
// Placeholder for reaction scheme image
Materials:
-
2-(3,4-dichlorobenzyl)toluene (precursor, to be synthesized separately)
-
Potassium permanganate (KMnO₄) or Sodium dichromate (Na₂Cr₂O₇)
-
Sulfuric acid or Sodium hydroxide
-
Sodium bisulfite (for workup with KMnO₄)
Procedure:
-
In a round-bottom flask, dissolve 2-(3,4-dichlorobenzyl)toluene in a suitable solvent (e.g., pyridine, acetic acid, or water with a phase-transfer catalyst).
-
Add a solution of the oxidizing agent (e.g., aqueous potassium permanganate) dropwise to the reaction mixture.
-
The reaction mixture is heated to reflux for several hours until the purple color of the permanganate disappears (if using KMnO₄).
-
Work-up (for KMnO₄):
-
Cool the reaction mixture and add sodium bisulfite to destroy the excess permanganate and manganese dioxide.
-
Filter the mixture to remove the manganese dioxide precipitate.
-
Acidify the filtrate with hydrochloric acid to precipitate the carboxylic acid.
-
-
Work-up (for Na₂Cr₂O₇):
-
Cool the reaction mixture and carefully quench with water.
-
Extract the product with a suitable organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
-
The crude product is purified by column chromatography or recrystallization.
Conclusion
The Friedel-Crafts acylation emerges as the most viable synthetic route for this compound in a research and development setting. It offers a good balance of high yield, relatively short reaction time, and moderate cost. While it involves hazardous materials, the procedure is well-established and manageable with standard laboratory safety protocols.
The Grignard reaction presents a plausible alternative, but the stringent anhydrous conditions and the handling of a pyrophoric reagent increase the complexity and potential hazards. The estimated cost is also higher due to the price of the brominated starting material.
The oxidation route is the least favorable of the three. The synthesis of the required starting material adds extra steps, and the selective oxidation of one methyl group to a carboxylic acid in the presence of a benzylic ketone is likely to be low-yielding and produce a complex mixture of products, making purification difficult and costly. The use of heavy metal oxidants also poses significant environmental concerns.
For researchers and drug development professionals, the Friedel-Crafts acylation provides the most reliable and efficient pathway to obtain this compound for further derivatization and biological screening.
References
- 1. Synthesis of this compound hydrazides and antimicrobial assessment. [wisdomlib.org]
- 2. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 3. in.gov [in.gov]
- 4. cms3.revize.com [cms3.revize.com]
- 5. Dichlorobenzenes | ToxFAQs™ | ATSDR [wwwn.cdc.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. response.epa.gov [response.epa.gov]
- 9. nj.gov [nj.gov]
- 10. redox.com [redox.com]
Cross-Validation of Analytical Methods for 2-(3,4-Dichlorobenzoyl)benzoic acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography with Mass Spectrometric detection (UPLC-MS/MS) for the quantitative analysis of 2-(3,4-Dichlorobenzoyl)benzoic acid. The objective is to present a framework for the cross-validation of analytical results, ensuring data integrity, reliability, and consistency between different analytical techniques. This document outlines detailed experimental protocols and presents supporting data to aid in the selection of the most suitable analytical method for specific research and development needs.
Introduction to Analytical Method Cross-Validation
Cross-validation of analytical methods is a critical process in pharmaceutical development and quality control. It is the formal process of verifying that two or more distinct analytical methods, or the same method in different laboratories, produce comparable and reliable results for the same analyte.[1][2] This ensures the consistency of data throughout the drug development lifecycle, from early-stage research to final product quality control. The International Council for Harmonisation (ICH) provides guidelines on the validation of analytical procedures, which form the basis for the parameters assessed in this guide.[1]
This guide will compare a conventional HPLC-UV method with a more advanced UPLC-MS/MS method for the analysis of this compound.
Comparison of Analytical Methods
The choice of an analytical method is dependent on factors such as the physicochemical properties of the analyte, the required sensitivity, selectivity, and the nature of the sample matrix. For this compound, a non-volatile organic acid, both HPLC-UV and UPLC-MS/MS are viable techniques.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: This is a widely used, robust, and cost-effective technique for the analysis of aromatic carboxylic acids.[3] The separation is based on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase, with detection achieved by measuring the analyte's absorbance of UV light.[3]
-
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS): This method offers significant advantages in terms of speed, resolution, and sensitivity.[4][5] UPLC utilizes smaller particle size columns to achieve faster and more efficient separations. The coupling with a tandem mass spectrometer allows for highly selective and sensitive detection based on the mass-to-charge ratio of the analyte and its fragments.
The following diagram illustrates the conceptual process of cross-validating these two analytical methods.
Caption: Logical workflow for the cross-validation of two analytical methods.
Experimental Protocols
Detailed methodologies are essential for the reproducibility of analytical results. The following are representative protocols for the HPLC-UV and UPLC-MS/MS analysis of this compound.
HPLC-UV Method
This method is adapted from established procedures for similar aromatic carboxylic acids.[3]
Instrumentation and Materials:
-
HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis detector.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Chemicals: this compound reference standard (>98% purity), Acetonitrile (HPLC grade), Methanol (HPLC grade), Phosphoric acid (analytical grade), Water (HPLC grade).
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 60% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, then return to 60% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation: Dissolve the sample containing the analyte in methanol to achieve a concentration within the calibration range.
Caption: Experimental workflow for the HPLC-UV analysis.
UPLC-MS/MS Method
This method is designed for higher sensitivity and selectivity, suitable for trace analysis.
Instrumentation and Materials:
-
UPLC-MS/MS System: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: Reversed-phase C18 column with smaller particle size (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).
-
Chemicals: Same as HPLC-UV method, but with LC-MS grade solvents and formic acid.
Chromatographic and Mass Spectrometric Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 30% B to 95% B over 2 minutes, hold at 95% B for 0.5 minutes, then return to 30% B and equilibrate for 0.5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
MRM Transitions: Monitor for specific precursor-to-product ion transitions for this compound (specific m/z values to be determined by infusion of a standard solution).
-
Injection Volume: 2 µL.
Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 1 mg of the reference standard in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to cover a lower concentration range (e.g., 0.1-100 ng/mL).
-
Sample Preparation: Dilute the sample to fall within the calibration range. For complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
